molecular formula C5H8BrNO B1282023 (R)-5-Bromomethyl-2-pyrrolidinone CAS No. 98612-60-3

(R)-5-Bromomethyl-2-pyrrolidinone

货号: B1282023
CAS 编号: 98612-60-3
分子量: 178.03 g/mol
InChI 键: QFOSFXPTXNRRMF-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-5-Bromomethyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(5R)-5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503704
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98612-60-3
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98612-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98612-60-3

This technical guide provides a comprehensive overview of (R)-5-Bromomethyl-2-pyrrolidinone, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, safety information, synthetic protocols, and key applications, presenting data in a clear and accessible format.

Physicochemical Properties

This compound is a white to light brown powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₈BrNO[1][2]
Molecular Weight 178.03 g/mol [1][2]
Appearance White to light brown powder[1]
Melting Point 76 - 80 °C[1]
Optical Rotation [α]²²/D = +34° (c = 0.5 in ethanol)[1]
Purity ≥ 95.5% (GC)[1]
Storage Conditions 2 - 8 °C[1]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3]

Hazard StatementCodePictogram
Harmful if swallowedH302GHS07
May cause an allergic skin reactionH317GHS07
Causes serious eye irritationH319GHS07

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis

This compound can be synthesized from its corresponding hydroxyl precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone. The following is a general experimental protocol adapted from the synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-5-(hydroxymethyl)-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous acetonitrile

Procedure:

  • Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.1 equivalents) dissolved in anhydrous acetonitrile to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should gradually become a clear solution.

  • Upon completion of the reaction (monitored by TLC), remove the solvent by rotary evaporation.

  • Purify the residue by flash chromatography to yield this compound as a white to light brown solid.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification R-5-hydroxymethyl-2-pyrrolidinone R-5-hydroxymethyl-2-pyrrolidinone Suspension_Cooling Suspend reactants in Acetonitrile and cool to 0 C R-5-hydroxymethyl-2-pyrrolidinone->Suspension_Cooling Triphenylphosphine Triphenylphosphine Triphenylphosphine->Suspension_Cooling Carbon Tetrabromide Carbon Tetrabromide Addition Slow addition of CBr4 solution Carbon Tetrabromide->Addition Anhydrous Acetonitrile Anhydrous Acetonitrile Anhydrous Acetonitrile->Suspension_Cooling Suspension_Cooling->Addition Stirring Stir overnight at room temperature Addition->Stirring Evaporation Solvent removal by rotary evaporation Stirring->Evaporation Purification Flash Chromatography Evaporation->Purification Final_Product (R)-5-Bromomethyl- 2-pyrrolidinone Purification->Final_Product Yields this compound

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a highly versatile and valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its utility stems from the presence of a reactive bromomethyl group on a chiral pyrrolidinone scaffold.

  • Pharmaceutical Synthesis: This compound is a key building block for creating enantiomerically pure pharmaceuticals.[1] Its structure is particularly relevant in the synthesis of drugs targeting neurological disorders.[1]

  • Agrochemicals: It is also utilized in the development of new agrochemicals, such as pesticides and herbicides.[1]

  • Polymer Chemistry: The reactivity of the bromomethyl group makes it a candidate for the synthesis of novel polymers with specific properties.[1]

  • Chemical Biology: In chemical biology, it can be used to synthesize probes for studying protein interactions and enzyme mechanisms.[1]

The reactivity of the bromine atom allows for various chemical transformations, most notably nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.[2]

G Role of this compound as a Versatile Building Block cluster_reactions Chemical Transformations cluster_applications Synthesis of Bioactive Molecules Start (R)-5-Bromomethyl- 2-pyrrolidinone Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Reacts via Cyclization Cyclization Reactions Start->Cyclization Participates in Pharmaceuticals Pharmaceuticals (e.g., for Neurological Disorders) Nucleophilic_Substitution->Pharmaceuticals Agrochemicals Agrochemicals (Pesticides, Herbicides) Nucleophilic_Substitution->Agrochemicals Chemical_Probes Chemical Biology Tools (Probes for Proteins/Enzymes) Nucleophilic_Substitution->Chemical_Probes Polymers Novel Polymers Nucleophilic_Substitution->Polymers Cyclization->Pharmaceuticals

Caption: Role as a versatile synthetic building block.

Biological Context and Signaling Pathways

While this compound itself is primarily an intermediate and not typically a biologically active end-product, the pyrrolidinone core is a well-established pharmacophore found in numerous bioactive compounds.[4] Derivatives of the pyrrolidinone scaffold have been shown to interact with a variety of biological targets. For instance, some pyrrolidine-containing phenols have been investigated for their neuroprotective effects, which are thought to be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5] These pathways are crucial in regulating cellular responses to stimuli such as stress and are involved in inflammation and cell survival.[5]

It is important to note that the specific biological activity and the signaling pathways modulated are highly dependent on the nature of the substituents on the pyrrolidinone ring. The primary role of this compound is to serve as a chiral scaffold onto which various functionalities can be introduced to create novel molecules with desired biological activities.

References

(R)-5-Bromomethyl-2-pyrrolidinone molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of (R)-5-Bromomethyl-2-pyrrolidinone

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered lactam ring, a defined stereocenter at the C5 position, and a reactive bromomethyl group, makes it a valuable and versatile building block for the synthesis of complex, enantiomerically pure molecules.[1] This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and spectroscopic characteristics. It includes detailed experimental protocols for its synthesis and analysis, along with a discussion of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties and Structure

This compound is a white to light brown powder at room temperature.[1] Its fundamental properties are summarized in the table below.

IdentifierValueReference
IUPAC Name (5R)-5-(bromomethyl)pyrrolidin-2-one
CAS Number 98612-60-3[1][2]
Molecular Formula C₅H₈BrNO[1][2]
Molecular Weight 178.03 g/mol [1]
Appearance White to light brown powder[1]
Melting Point 76 - 80 °C[1]
Optical Rotation [α]²²/D = +34° (c=0.5 in ethanol)[1]
Storage Conditions 2 - 8 °C[1]

The molecule's structure consists of a central pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The key features that define its chemical utility are:

  • The Lactam Ring: This stable, cyclic amide structure is a common pharmacophore in many biologically active compounds.[3]

  • The Chiral Center: The carbon at the 5-position (C5) is a stereocenter, giving rise to (R) and (S) enantiomers. The specified (R)-configuration is crucial for stereoselective synthesis, a critical aspect of modern drug design to ensure efficacy and safety.[1]

  • The Bromomethyl Group: This functional group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason for the compound's utility as a synthetic intermediate.[1][4]

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following tables summarize the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The ¹H NMR data for the (S)-enantiomer in CD₃OD is reported as δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H).[5] The spectrum for the (R)-enantiomer in an achiral solvent is expected to be identical.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 6.0-7.0 Broad Singlet 1H N-H (Amide)
~ 4.0-4.2 Multiplet 1H C5-H
~ 3.4-3.6 Multiplet 2H CH₂-Br
~ 2.3-2.6 Multiplet 2H C3-H₂

| ~ 1.9-2.2 | Multiplet | 2H | C4-H₂ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 177 C=O (Amide Carbonyl)
~ 55 C5
~ 35 CH₂-Br
~ 30 C3

| ~ 25 | C4 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Data

Frequency (cm⁻¹) Bond Description
~ 3200 N-H Amide N-H Stretch
~ 2900-3000 C-H sp³ C-H Stretch
~ 1680 C=O Amide Carbonyl Stretch
~ 1250 C-N C-N Stretch

| ~ 650 | C-Br | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization)

m/z Fragment Description
177/179 [M]⁺ Molecular ion peak (presence of Br isotope)
98 [M - Br]⁺ Loss of Bromine radical

| 84 | [M - CH₂Br]⁺ | Loss of Bromomethyl radical |

Experimental Protocols

Protocol for Synthesis via Appel Reaction

This protocol describes a typical synthesis of 5-(bromomethyl)-2-pyrrolidinone from the corresponding alcohol, adapted from a reported procedure for the (S)-enantiomer.[5]

  • Preparation: Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.1 eq) dissolved in a minimum amount of anhydrous acetonitrile dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.

  • Workup: Remove the solvent by rotary evaporation.

  • Purification: Purify the resulting residue using column chromatography (e.g., Biotage or standard flash chromatography) with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield this compound as a solid.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

  • Parameters (¹H NMR): Use a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.

  • Parameters (¹³C NMR): Use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol for FT-IR Spectroscopic Analysis
  • Technique: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

  • Background: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure firm contact.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone, which can be derived from the natural chiral synthon, S-pyroglutamic acid.[3] An efficient and common method for this transformation is the Appel reaction.

SynthesisWorkflow cluster_reactants Reactants Reactant1 (R)-5-(Hydroxymethyl)- 2-pyrrolidinone Solvent Acetonitrile (Solvent) 0°C to RT Reactant1->Solvent Reactant2 Triphenylphosphine (PPh3) Reactant2->Solvent Reactant3 Carbon Tetrabromide (CBr4) Reactant3->Solvent Product (R)-5-Bromomethyl- 2-pyrrolidinone Solvent->Product Appel Reaction

Caption: Synthetic workflow for this compound.

The compound's reactivity is dominated by the bromomethyl group. It serves as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the C5 position, making it a key intermediate for building more complex molecular architectures.[1]

ReactivityPathway Start (R)-5-Bromomethyl- 2-pyrrolidinone + Nu⁻ TS [Transition State]‡ Start->TS Sₙ2 Attack Product Substituted Product + Br⁻ TS->Product Bromide Leaves

Caption: General reactivity pathway via nucleophilic substitution (Sₙ2).

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable component in several scientific fields.

  • Pharmaceutical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs).[1] The pyrrolidine scaffold is a privileged structure found in numerous drugs, and this compound provides a chiral entry point for their synthesis.[6][7] It has been specifically noted for its use in developing drugs targeting neurological disorders.[1]

  • Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with precise stereochemical control.[1]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, it finds application in the development of new agrochemicals and in polymer chemistry to create novel materials with specific properties.[1]

LogicalRelationships Core This compound (Chiral Building Block) Pharma Pharmaceutical Synthesis Core->Pharma Agro Agrochemical Development Core->Agro Polymer Polymer Chemistry Core->Polymer Bioactive Bioactive Compounds Pharma->Bioactive Neuro Neurological Disorder Drugs Pharma->Neuro

Caption: Applications derived from the core molecular structure.

Conclusion

This compound is a cornerstone chiral intermediate whose molecular structure is ideally suited for modern synthetic chemistry. The combination of a stable lactam ring, a fixed (R)-stereocenter, and a highly reactive bromomethyl sidechain provides a reliable and versatile platform for constructing enantiomerically pure target molecules. A thorough understanding of its properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective utilization in pharmaceutical research and broader chemical industries.

References

An In-Depth Technical Guide to the Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting L-glutamic acid into (S)-5-bromomethyl-2-pyrrolidinone. It is important to note that the use of the naturally occurring L-glutamic acid, which possesses (S) stereochemistry, yields the (S)-enantiomer of the final product. To obtain the corresponding (R)-enantiomer, (R)-5-bromomethyl-2-pyrrolidinone, the synthesis must commence with D-glutamic acid. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Pathway Overview

The synthesis of (S)-5-bromomethyl-2-pyrrolidinone from L-glutamic acid is a three-step process. The initial step involves the thermal cyclization of L-glutamic acid to form (S)-pyroglutamic acid. Subsequently, the carboxylic acid functionality of (S)-pyroglutamic acid is reduced to a primary alcohol, yielding (S)-5-hydroxymethyl-2-pyrrolidinone. The final step is the bromination of this alcohol to produce the target compound, (S)-5-bromomethyl-2-pyrrolidinone.

Synthesis_Pathway L_Glutamic_Acid L-Glutamic Acid S_Pyroglutamic_Acid (S)-Pyroglutamic Acid L_Glutamic_Acid->S_Pyroglutamic_Acid Step 1: Thermal Cyclization S_Pyroglutamic_Acid_Ester (S)-Pyroglutamic Acid Ethyl Ester S_Pyroglutamic_Acid->S_Pyroglutamic_Acid_Ester Step 2a: Esterification S_Hydroxymethyl_Pyrrolidinone (S)-5-Hydroxymethyl-2-pyrrolidinone S_Pyroglutamic_Acid_Ester->S_Hydroxymethyl_Pyrrolidinone Step 2b: Reduction S_Bromomethyl_Pyrrolidinone (S)-5-Bromomethyl-2-pyrrolidinone S_Hydroxymethyl_Pyrrolidinone->S_Bromomethyl_Pyrrolidinone Step 3: Bromination

Figure 1: Overall synthetic pathway from L-Glutamic Acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for easy comparison and replication.

Step 1: Thermal Cyclization of L-Glutamic Acid to (S)-Pyroglutamic Acid

This step involves the intramolecular condensation of L-glutamic acid to form the five-membered lactam ring of pyroglutamic acid. A simple and efficient method for this transformation is thermal cyclodehydration under solvent-free conditions.[1][2]

Experimental Protocol:

  • Place L-glutamic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the flask to 220°C with continuous swirling to ensure a homogeneous melt.[1][2]

  • Continue heating until the evolution of gas (water vapor) ceases, which should take no longer than 5 minutes.[1][2]

  • Immediately cease heating and cool the reaction vessel to prevent degradation and racemization of the product.[1][2]

  • The resulting solid is (S)-pyroglutamic acid, which can be purified by recrystallization if necessary.

ParameterValueReference
Starting MaterialL-Glutamic Acid[1][2]
Reaction Temperature220°C[1][2]
Reaction Time< 5 minutes[1][2]
SolventNone (Solvent-free)[1][2]
Product(S)-Pyroglutamic Acid[1][2]
Yield70%[1][2]
Enantiomeric Ratio97:3 (S:R)[1][2]

Table 1: Quantitative data for the thermal cyclization of L-Glutamic Acid.

Step 2: Reduction of (S)-Pyroglutamic Acid to (S)-5-Hydroxymethyl-2-pyrrolidinone

The reduction of the carboxylic acid in pyroglutamic acid to a primary alcohol is typically achieved in a two-step sequence: esterification followed by reduction of the ester.

The carboxylic acid is converted to an ethyl ester to facilitate the subsequent reduction. A common method for this esterification is the use of thionyl chloride in ethanol.[3]

Experimental Protocol:

  • In a flask, add absolute ethanol and cool to below -5°C.[3]

  • Slowly add thionyl chloride (SOCl₂) as the catalyst, followed by the addition of (S)-pyroglutamic acid.[3]

  • Stir the mixture and slowly warm to 20-45°C, maintaining the reaction for 24-48 hours.[3]

  • Neutralize the reaction mixture to a pH of 7.0-8.0.[3]

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure (130-150°C / 1-2 mmHg) to yield (S)-pyroglutamic acid ethyl ester.[3]

ParameterValueReference
Starting Material(S)-Pyroglutamic Acid[3]
ReagentsAbsolute Ethanol, Thionyl Chloride (SOCl₂)[3]
Reaction Temperature20-45°C[3]
Reaction Time24-48 hours[3]
Product(S)-Pyroglutamic Acid Ethyl Ester[3]

Table 2: Quantitative data for the esterification of (S)-Pyroglutamic Acid.

The ethyl ester is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

  • Dissolve (S)-pyroglutamic acid ethyl ester in an organic solvent such as anhydrous methanol or ethanol.

  • Cool the solution to 0-5°C using an ice-salt water bath.

  • Slowly add sodium borohydride (NaBH₄) while stirring, maintaining the temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly add a small amount of water to quench the reaction.

  • Adjust the pH to 6.0-6.5 with an acid.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like acetone to obtain (S)-5-hydroxymethyl-2-pyrrolidinone.

ParameterValueReference
Starting Material(S)-Pyroglutamic Acid Ethyl Ester
ReagentSodium Borohydride (NaBH₄)
SolventAnhydrous Methanol or Ethanol
Reaction Temperature0-5°C
Product(S)-5-Hydroxymethyl-2-pyrrolidinone
Yield~78%[3]

Table 3: Quantitative data for the reduction of (S)-Pyroglutamic Acid Ethyl Ester.

Reduction_Workflow cluster_esterification Step 2a: Esterification cluster_reduction Step 2b: Reduction Pyroglutamic_Acid (S)-Pyroglutamic Acid Dissolve_EtOH Dissolve in Ethanol Pyroglutamic_Acid->Dissolve_EtOH Cooling1 Cool to < -5°C Dissolve_EtOH->Cooling1 Add_SOCl2 Add SOCl₂ Cooling1->Add_SOCl2 Reaction1 React at 20-45°C for 24-48h Add_SOCl2->Reaction1 Neutralize Neutralize (pH 7-8) Reaction1->Neutralize Purify1 Filter, Concentrate & Distill Neutralize->Purify1 Pyroglutamic_Ester (S)-Pyroglutamic Acid Ethyl Ester Purify1->Pyroglutamic_Ester Start_Reduction (S)-Pyroglutamic Acid Ethyl Ester Dissolve_Solvent Dissolve in Anhydrous Alcohol Start_Reduction->Dissolve_Solvent Cooling2 Cool to 0-5°C Dissolve_Solvent->Cooling2 Add_NaBH4 Add NaBH₄ Cooling2->Add_NaBH4 Reaction2 Monitor with TLC Add_NaBH4->Reaction2 Quench Quench with Water Reaction2->Quench Adjust_pH Adjust pH to 6.0-6.5 Quench->Adjust_pH Purify2 Concentrate & Recrystallize Adjust_pH->Purify2 Final_Product (S)-5-Hydroxymethyl-2-pyrrolidinone Purify2->Final_Product

Figure 2: Workflow for the reduction of (S)-Pyroglutamic Acid.

Step 3: Bromination of (S)-5-Hydroxymethyl-2-pyrrolidinone

The final step is the conversion of the primary alcohol to a bromide. A common and effective method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide. An alternative method utilizing phosphorus tribromide is also viable.

Experimental Protocol (using Triphenylphosphine and Carbon Tetrabromide):

  • Suspend (S)-5-hydroxymethyl-2-pyrrolidinone and triphenylphosphine in an anhydrous solvent such as acetonitrile.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of carbon tetrabromide in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by flash chromatography to afford (S)-5-bromomethyl-2-pyrrolidinone as a solid.

ParameterValueReference
Starting Material(S)-5-Hydroxymethyl-2-pyrrolidinone
ReagentsTriphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)
SolventAnhydrous Acetonitrile
Reaction Temperature0°C to Room Temperature
Reaction TimeOvernight
Product(S)-5-Bromomethyl-2-pyrrolidinone
YieldHigh (e.g., ~95%)

Table 4: Quantitative data for the bromination of (S)-5-Hydroxymethyl-2-pyrrolidinone.

Stereochemical Considerations

The stereochemistry of the starting material, L-glutamic acid, is crucial and is retained throughout the synthetic sequence. L-glutamic acid has the (S) configuration. The cyclization, reduction, and bromination reactions described do not affect the stereocenter at the 5-position of the pyrrolidinone ring. Therefore, the final product obtained from this synthesis is (S)-5-bromomethyl-2-pyrrolidinone. To synthesize the (R)-enantiomer, it is necessary to start with D-glutamic acid, which possesses the (R) configuration.

Stereochemistry cluster_S Synthesis of (S)-enantiomer cluster_R Synthesis of (R)-enantiomer L_Glutamic_Acid L-Glutamic Acid ((S)-configuration) S_Product (S)-5-Bromomethyl-2-pyrrolidinone L_Glutamic_Acid->S_Product 3 Steps D_Glutamic_Acid D-Glutamic Acid ((R)-configuration) R_Product This compound D_Glutamic_Acid->R_Product 3 Steps

Figure 3: Stereochemical relationship between starting material and product.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of (S)-5-bromomethyl-2-pyrrolidinone from the readily available starting material, L-glutamic acid. The procedures detailed herein, supported by quantitative data and visual workflows, are intended to provide researchers, scientists, and drug development professionals with a practical resource for the synthesis of this valuable chiral building block. The critical importance of the stereochemistry of the starting material in determining the stereochemistry of the final product has also been emphasized. By following these protocols, the desired enantiomer of 5-bromomethyl-2-pyrrolidinone can be synthesized efficiently and with high purity.

References

Chiral Pool Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral pool synthesis of (R)-5-Bromomethyl-2-pyrrolidinone, a valuable chiral building block in pharmaceutical and organic synthesis.[1] The synthesis originates from the readily available and inexpensive chiral precursor, (S)-pyroglutamic acid, derived from L-glutamic acid. This guide details the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and development.

Synthetic Pathway

The synthesis of this compound from (S)-pyroglutamic acid is a two-step process. The first step involves the reduction of the carboxylic acid functionality of (S)-pyroglutamic acid to a primary alcohol, yielding (R)-5-(hydroxymethyl)-2-pyrrolidinone. The second step is the subsequent bromination of this alcohol to afford the target compound. The stereocenter at the 5-position of the pyrrolidinone ring is retained throughout the synthesis.

Synthetic Pathway Synthetic Pathway for this compound A (S)-Pyroglutamic Acid B Methyl (S)-pyroglutamate A->B SOCl2, Methanol C (R)-5-(Hydroxymethyl)-2-pyrrolidinone B->C NaBH4, Ethanol D This compound C->D CBr4, PPh3, DCM Experimental Workflow General Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A Starting Material: (S)-Pyroglutamic Acid B Reaction Setup: - Dissolve in Solvent - Add Reducing Agent A->B C Reaction Monitoring: - TLC B->C D Workup: - Quench Reaction - Extraction C->D E Purification: - Column Chromatography or Recrystallization D->E F Intermediate: (R)-5-(hydroxymethyl)-2-pyrrolidinone E->F G Starting Material: (R)-5-(hydroxymethyl)-2-pyrrolidinone F->G H Reaction Setup: - Dissolve in DCM - Add PPh3 and CBr4 G->H I Reaction Monitoring: - TLC H->I J Workup: - Solvent Removal I->J K Purification: - Column Chromatography J->K L Final Product: This compound K->L

References

Spectroscopic Profile of (R)-5-Bromomethyl-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-5-Bromomethyl-2-pyrrolidinone. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characteristics essential. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties

This compound is a derivative of pyroglutamic acid, featuring a five-membered lactam ring with a bromomethyl substituent at the chiral center.

  • Molecular Formula: C₅H₈BrNO

  • Molecular Weight: 178.03 g/mol

  • Appearance: White to light brown powder

  • Melting Point: 76 - 80 °C

  • Optical Rotation: [α]²²/D = +34° (c = 0.5 in ethanol)[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The following data is for the (S)-enantiomer, which is expected to have an identical spectrum to the (R)-enantiomer.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HH5
~3.4dd1HH6a
~3.3dd1HH6b
~2.3 - 2.5m2HH3
~1.9 - 2.1m2HH4

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Due to the lack of a publicly available ¹³C NMR spectrum for this compound, the data for the closely related analog, (R)-(+)-5-(chloromethyl)-2-pyrrolidone, is presented below as a representative spectrum. The chemical shifts are expected to be similar, with the carbon attached to the halogen (C6) likely appearing at a slightly lower field (higher ppm) for the bromo derivative.

Chemical Shift (δ) ppmAssignment
~178C2 (C=O)
~58C5
~45C6 (CH₂Cl)
~30C3
~28C4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~3200N-HAmide N-H stretch (broad)
~2950-2850C-HAliphatic C-H stretch
~1680C=OAmide I band (C=O stretch)
~1460CH₂CH₂ scissoring
~1290C-NAmide III band
~650C-BrC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this analysis. While a specific mass spectrum for this compound is not available, the expected key fragments are listed below.

m/zIonDescription
177/179[M]⁺Molecular ion peak (presence of Br isotopes)
98[M - Br]⁺Loss of a bromine radical
84[M - CH₂Br]⁺Loss of the bromomethyl radical
70[C₄H₄NO]⁺Further fragmentation
56[C₃H₄O]⁺Further fragmentation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 12-16 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • For a solid sample, a direct insertion probe is typically used.

  • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the ion source of the mass spectrometer, where it is heated to volatilize the sample.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Grind with KBr & Press Pellet Sample->IR_Sample MS_Sample Load on Direct Insertion Probe Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of (R)-5-Bromomethyl-2-pyrrolidinone (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-5-Bromomethyl-2-pyrrolidinone

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may utilize this compound as a key building block in synthesis.

Physical and Chemical Properties

This compound is a chiral organic compound featuring a five-membered lactam ring.[1] Its structure, containing both a polar lactam functional group and a reactive bromomethyl group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals.[1]

Data Presentation

The quantitative physical property data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
Appearance White to light brown powder[1]
Melting Point 76 - 80 °C[1]
Optical Rotation [α]22/D = +34° (c=0.5 in ethanol)[1]
Solubility Data not available. Expected to be soluble in polar organic solvents.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of an organic compound like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[4] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting point range.[4]

Methodology: Capillary Tube Method

This is a common and accurate method for determining the melting point of a crystalline solid.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)[5]

  • Thermometer[4]

  • Mortar and pestle (optional)

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end.[6] The sample should be packed to a height of 1-2 mm.[5][6]

  • Apparatus Setup (Mel-Temp): The capillary tube is placed into the sample holder of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4] For an unknown compound, a rapid preliminary determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[4]

Solubility Determination

Solubility tests are performed to determine the solubility of a compound in various solvents. This information can help in choosing appropriate solvents for reactions, purification, and analysis, and can also provide insights into the polarity and functional groups present in the molecule.

Methodology: Qualitative Solubility Test

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, diethyl ether, acetone)

Procedure:

  • Sample Preparation: Approximately 25 mg of this compound is placed into a small test tube.[7]

  • Solvent Addition: About 0.75 mL of the chosen solvent is added to the test tube in small portions.[7]

  • Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds to facilitate dissolution.[7][8]

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves completely, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial solubility may also be noted.

  • Systematic Testing: This procedure is repeated for a range of solvents, typically starting with water, followed by acidic and basic aqueous solutions, and then various organic solvents.[7][9] The general workflow for solubility testing is illustrated in the diagram in the following section.

Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound.

G Workflow for Physical Property Determination of an Organic Compound cluster_0 Melting Point Determination cluster_1 Solubility Determination mp_start Start with pure, dry sample mp_prep Pack sample into capillary tube mp_start->mp_prep mp_setup Place in melting point apparatus mp_prep->mp_setup mp_heat Heat slowly (1-2°C/min) mp_setup->mp_heat mp_observe Observe melting process mp_heat->mp_observe mp_record Record temperature range mp_observe->mp_record mp_end Melting Point Determined mp_record->mp_end sol_start Start with small sample sol_add_water Add Water and Shake sol_start->sol_add_water sol_water_check Soluble in Water? sol_add_water->sol_water_check sol_acid_base Test with litmus paper sol_water_check->sol_acid_base Yes sol_test_base Add 5% NaOH sol_water_check->sol_test_base No sol_end Solubility Profile Determined sol_acid_base->sol_end sol_base_check Soluble? sol_test_base->sol_base_check sol_test_acid Add 5% HCl sol_base_check->sol_test_acid No sol_base_check->sol_end Yes (Weak Acid) sol_acid_check Soluble? sol_test_acid->sol_acid_check sol_test_org Test in Organic Solvents (Ethanol, Ether, etc.) sol_acid_check->sol_test_org No sol_acid_check->sol_end Yes (Base) sol_test_org->sol_end

Caption: Workflow for determining the melting point and solubility of an organic compound.

References

An In-depth Technical Guide to the Safety and Handling of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-5-Bromomethyl-2-pyrrolidinone (CAS No. 98612-60-3), a key intermediate in pharmaceutical and organic synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Sensitisation1H317: May cause an allergic skin reaction[2]
Serious Eye Irritation2AH319: Causes serious eye irritation[2]
Skin Irritation2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Data for some properties have been predicted or inferred from structurally similar compounds where direct experimental data is unavailable.

PropertyValueReference
Molecular Formula C₅H₈BrNO[1]
Molecular Weight 178.03 g/mol [1]
Appearance White to light brown powder[1]
Melting Point 76 - 80 °C[1]
Boiling Point 336.1 ± 15.0 °C (Predicted)[3]
Density 1.541 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in ethanol.[1] Data for water and other organic solvents is not readily available, but the related compound N-methyl-2-pyrrolidone is miscible with water and many organic solvents.[4][5]
Optical Rotation [α]²²/D = +34° (c = 0.5 in ethanol)[1]
Vapor Pressure Data not available. The related compound N-methyl-2-pyrrolidone has a vapor pressure of 0.32 hPa at 20 °C.[4]
Flash Point Data not available. The related compound N-methyl-2-pyrrolidone has a flash point of 86 °C (closed cup).[2]
Autoignition Temperature Data not available. The related compound N-methyl-2-pyrrolidone has an autoignition temperature of 245 °C.[2]
Explosive Limits Data not available. The related compound N-methyl-2-pyrrolidone has explosive limits of 1.3-9.5 vol% in air.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical.

PPE CategoryRecommended SpecificationRationale
Eye Protection Chemical safety goggles with a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Butyl rubber gloves are recommended for robust protection. Nitrile gloves may offer limited, short-term splash protection.[6]Provides protection against skin contact and potential allergic reactions.[2]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.[6]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges should be used when handling the powder outside of a certified chemical fume hood or when vapors may be generated.Essential for preventing inhalation of harmful dust or vapors.[7]
Handling Procedures
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.

  • General Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact. Keep the container tightly sealed when not in use.

Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Recommended storage temperature is 2 - 8 °C.[1]

  • Container: Keep container tightly closed.

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[2]

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is crucial.

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.

  • Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the material. Place the absorbed material into a suitable, closed, and labeled container for disposal. Clean the spill area thoroughly.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[4]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, get medical advice/attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Stability and Reactivity

  • Reactivity: The bromomethyl group enhances the reactivity of the molecule, making it susceptible to nucleophilic substitution reactions.[1]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Disposal Considerations

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4] This material should be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following outlines a general, best-practice workflow for handling this compound in a laboratory setting.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Designated Area cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

EmergencyResponse Emergency Response Protocol spill Spill or Exposure Occurs exposure_type Type of Incident? spill->exposure_type spill_response Follow Spill Cleanup Protocol exposure_type->spill_response Spill exposure_response Follow First Aid Measures exposure_type->exposure_response Personal Exposure notify_supervisor Notify Supervisor spill_response->notify_supervisor seek_medical Seek Medical Attention exposure_response->seek_medical seek_medical->notify_supervisor

Caption: Decision-making flow for emergency response to a spill or exposure.

References

The Pyrrolidinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a diverse range of natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in various biological interactions have made it a cornerstone in the development of drugs targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery and history of pyrrolidinone derivatives, from the serendipitous discovery of the first nootropic agent to the rational design of potent anticonvulsants and anticancer compounds. This document details key milestones, presents quantitative bioactivity data, outlines experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in the field.

A Historical Journey: From Nootropics to Novel Therapeutics

The story of pyrrolidinone-based drugs begins in the 1960s with the work of Romanian psychologist and chemist Dr. Corneliu E. Giurgea. While initially aiming to synthesize a compound to combat motion sickness, his team created Piracetam, a derivative of the neurotransmitter GABA.[1] Subsequent studies revealed its unexpected cognitive-enhancing effects, leading Giurgea to coin the term "nootropic" to describe this new class of drugs that positively impact the mind.[2][3] This discovery marked a significant turning point, sparking decades of research into the therapeutic potential of the pyrrolidinone core.[4]

Following the introduction of Piracetam, a family of related compounds known as racetams, including Aniracetam, Oxiracetam, and Pramiracetam, were developed, each with a similar 2-pyrrolidone nucleus but with varied side chains influencing their metabolic profiles and potency.[2] The research focus later expanded beyond cognitive enhancement to neuroprotection and anticonvulsant activities.[4] A major breakthrough in this area was the development of Levetiracetam, an antiepileptic drug (AED) with a novel mechanism of action that has become a mainstay in epilepsy treatment.[4] The success of these early compounds has paved the way for the exploration of pyrrolidinone derivatives in other therapeutic areas, including oncology, inflammation, and infectious diseases.[5]

Key Milestones in the Development of Pyrrolidinone Derivatives

YearMilestoneKey Compound(s)Significance
1960sSynthesis of the first "nootropic" agent.[2][3]PiracetamCoined the term "nootropic" and opened a new field of cognitive enhancement research.[1]
1970sDevelopment of more potent racetam analogues.[2]Aniracetam, OxiracetamExpanded the understanding of structure-activity relationships for nootropic effects.
1980sExploration of pyrrolidinones for neuroprotective and anticonvulsant properties.-Broadened the therapeutic applications beyond cognitive enhancement.
1990sDiscovery and development of a novel antiepileptic drug.[4]LevetiracetamIntroduced a new mechanism of action for AEDs, targeting the synaptic vesicle protein 2A (SV2A).
2000s-PresentRational design and synthesis of pyrrolidinone derivatives for diverse therapeutic targets.[5]Various anticancer, anti-inflammatory, and antimicrobial agentsDemonstrates the versatility of the pyrrolidinone scaffold in modern drug discovery.

Quantitative Bioactivity of Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for various therapeutic areas.

Anticonvulsant Activity
CompoundAnimal ModelED50 (mg/kg)Reference
LevetiracetamAudiogenic seizure (mouse)-[6]
1-Decanoyl-2-pyrrolidinonePicrotoxin-induced seizure< 200[7]
1-Dodecanoyl-2-pyrrolidinonePicrotoxin-induced seizure< 200[7]
Compound 33 (3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)MES test (mouse)27.4[8]
Compound 33 6 Hz test (32 mA, mouse)30.8[8]
Compound 69k (Pyrrolidine-2,5-dione-acetamide derivative)MES test80.38[9]
Compound 69k 6 Hz test108.80[9]

Maximal Electroshock Seizure (MES)

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Pyrrolidine derivative 3h HCT1162.9 - 16[10]
Pyrrolidine derivative 3k HCT116, HL602.9 - 16[10]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 IGR392.50 ± 0.46[11][12]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 PPC-13.63 ± 0.45[11][12]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 MDA-MB-2315.10 ± 0.80[11][12]
Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 Panc-15.77 ± 0.80[11][12]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 1,3,4-oxadiazolethione ringA549Reduces viability to 28.0%[13]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative with 4-aminotriazolethione ringA549Reduces viability to 29.6%[13]
Anti-inflammatory and Other Activities
Compound ClassActivityAssayKey FindingsReference
N-Mannich bases of pyrrolidine-2,5-dioneAnalgesicHot plate and formalin testsCompounds 12 , 13 , 15 , and 24 showed significant analgesic activity.[14]
1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivativesAntiarrhythmicAdrenaline-induced arrhythmia in ratsQSAR models developed to correlate structure with activity.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrrolidinone derivatives.

Synthesis of Pyrrolidinone Derivatives

General Procedure for the Synthesis of 1-Acyl-2-pyrrolidinone Derivatives:

This protocol is adapted from the synthesis of GABA derivatives.[7]

  • To a solution of 2-pyrrolidinone in a suitable anhydrous solvent (e.g., tetrahydrofuran), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the corresponding sodium salt.

  • Cool the reaction mixture back to 0 °C and add an equimolar amount of the desired acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-acyl-2-pyrrolidinone derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16][17]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test in Mice:

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8][14]

  • Animal Preparation: Use male Swiss albino mice weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test pyrrolidinone derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

  • Induction of Seizures: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered as the endpoint of protection. Calculate the ED50 (the dose that protects 50% of the animals from the tonic extension) using a suitable statistical method (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone derivatives are mediated through various mechanisms of action. This section visualizes some of the key signaling pathways.

Levetiracetam and the SV2A Signaling Pathway

Levetiracetam exerts its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[6] This interaction modulates neurotransmitter release, although the precise downstream mechanism is still under investigation. One proposed mechanism involves Levetiracetam's ability to influence the trafficking and function of other synaptic proteins, such as synaptotagmin-1, a key calcium sensor for exocytosis.[18] Furthermore, recent studies suggest that Levetiracetam's interaction with SV2A can modulate the processing of the amyloid precursor protein (APP), potentially reducing the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[19]

Levetiracetam_SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Syt1 Synaptotagmin-1 SV2A->Syt1 Modulates Trafficking APP APP SV2A->APP Modulates Processing Vesicle Synaptic Vesicle Syt1->Vesicle Ca²⁺ Sensor for Exocytosis Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Fusion Amyloidogenic Amyloidogenic Processing APP->Amyloidogenic NonAmyloidogenic Non-Amyloidogenic Processing APP->NonAmyloidogenic Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Abeta Aβ Production Amyloidogenic->Abeta NeuronalExcitability Neuronal Excitability Receptor->NeuronalExcitability Key Key: Solid Arrow: Direct Interaction/Process Dashed Arrow: Modulatory Effect Racetam_Nootropic_Mechanism cluster_workflow Racetam Mechanism of Action cluster_cholinergic Cholinergic System cluster_glutamatergic Glutamatergic System Racetams Racetam Nootropics (e.g., Piracetam) ACh_Synthesis Acetylcholine (ACh) Synthesis & Release Racetams->ACh_Synthesis AMPA_Modulation Positive Allosteric Modulation of AMPA Receptors Racetams->AMPA_Modulation Cholinergic_Transmission Enhanced Cholinergic Transmission ACh_Synthesis->Cholinergic_Transmission Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Cholinergic_Transmission->Cognitive_Enhancement Glutamatergic_Transmission Enhanced Glutamatergic Transmission AMPA_Modulation->Glutamatergic_Transmission Glutamatergic_Transmission->Cognitive_Enhancement

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of (R)-5-Bromomethyl-2-pyrrolidinone

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry is crucial for the development of enantiomerically pure pharmaceuticals, particularly in targeting neurological disorders where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, characterization, and relevant experimental protocols.

Physicochemical and Stereochemical Properties

The core structure of this compound features a single stereocenter at the C5 position of the pyrrolidinone ring. The "(R)" designation indicates the absolute configuration at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is fundamental to its utility in asymmetric synthesis.

Table 1: General and Physicochemical Properties

Property Value Reference
CAS Number 98612-60-3 [1]
Molecular Formula C₅H₈BrNO [1]
Molecular Weight 178.03 g/mol [1]
Appearance White to light brown powder [1]
Melting Point 76 - 80 °C [1]
Purity ≥ 95.5% (GC) [1]

| Storage | 2 - 8 °C |[1] |

Table 2: Stereochemical Data

Parameter Value Conditions
Specific Rotation ([α]D) +34° 22 °C, c = 0.5 in ethanol[1]

| Enantiomeric Form | (R)-enantiomer | |

Note: The positive sign of the specific rotation indicates that this enantiomer is dextrorotatory under the specified conditions. There is no direct correlation between the (R/S) designation and the direction of optical rotation (+/-).[2]

Stereoselective Synthesis

The most common route to enantiomerically pure this compound is a stereospecific synthesis starting from a chiral precursor, which avoids the need for chiral resolution of a racemic mixture. The synthesis generally proceeds via the bromination of the corresponding chiral alcohol, (R)-5-hydroxymethyl-2-pyrrolidinone, a reaction that typically occurs with retention of configuration at the stereocenter.

A widely used method for this transformation is the Appel reaction or a variation thereof, using reagents like triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄).[3] The configuration of the starting material dictates the configuration of the product.[4]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (R)-5-Hydroxymethyl-2-pyrrolidinone reagents 1. Triphenylphosphine (PPh₃) 2. Carbon Tetrabromide (CBr₄) 3. Acetonitrile (Solvent) start->reagents Appel-type Reaction product This compound reagents->product SN2 Substitution (Retention of Configuration)

Caption: Synthetic pathway for this compound.

This protocol is adapted from a standard procedure for the synthesis of the (S)-enantiomer.[3]

  • Preparation: Suspend (R)-5-hydroxymethyl-2-pyrrolidinone (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of carbon tetrabromide (1.1 eq.) dissolved in a minimal amount of anhydrous acetonitrile dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should gradually become a clear solution.

  • Workup: Upon completion, remove the solvent by rotary evaporation.

  • Purification: Purify the resulting residue using flash column chromatography (e.g., Biotage) with a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the target product as a white to light brown solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the stereochemical integrity via polarimetry and chiral HPLC.

Stereochemical Characterization

Establishing the stereochemical identity and purity of this compound is critical. This involves confirming the absolute configuration and determining the enantiomeric excess (ee).

G cluster_sample Sample cluster_analysis Analysis Methods cluster_results Determined Properties sample Synthesized This compound polarimetry Polarimetry sample->polarimetry nmr ¹H NMR Spectroscopy sample->nmr hplc Chiral HPLC sample->hplc xray X-Ray Crystallography (if crystalline) sample->xray rotation Specific Rotation [α] (Confirms optical activity) polarimetry->rotation structure Structural Confirmation (Achiral environment) nmr->structure ee Enantiomeric Excess (ee%) (Quantifies purity) hplc->ee absolute Absolute Configuration (Unambiguous 3D structure) xray->absolute

Caption: Workflow for stereochemical analysis.

Optical rotation measurement is a fundamental technique to verify that a sample is chiral and not a racemic mixture.[5] The specific rotation is a characteristic physical property.

Table 3: Polarimetry Data

Parameter Value
Observed Rotation Dependent on concentration and path length

| Specific Rotation [α]D²² | +34° (c = 0.5, ethanol)[1] |

In a standard achiral solvent (like CDCl₃ or CD₃OD), the ¹H NMR spectra of the (R) and (S) enantiomers are identical. The spectrum is used to confirm the molecular structure and assess chemical purity. The reported spectrum for the (S)-enantiomer can be used as a reference for the (R)-enantiomer.[3]

Table 4: ¹H NMR Data for 5-Bromomethyl-2-pyrrolidinone

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
NH ~6.18 broad singlet Exchangeable proton.
H5 ~3.95 multiplet Proton at the stereocenter.
CH₂Br ~3.36 multiplet Diastereotopic protons of the bromomethyl group.
H3, H4 ~2.4, ~1.85 multiplets Methylene protons of the pyrrolidinone ring.

Data adapted from the (S)-enantiomer in CD₃OD.[3] Exact shifts may vary based on solvent and concentration.

To determine enantiomeric excess using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is required to induce a chemical shift difference between the enantiomers.[6][7]

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[8] By solving the crystal structure, the precise three-dimensional arrangement of atoms can be visualized, providing unambiguous proof of the (R) configuration.[9] This technique requires the growth of a suitable single crystal, which can be a rate-limiting step.[8]

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[6][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

This is a general protocol that must be optimized for the specific compound and available columns.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives like Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.[11]

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow Rate: Set to a typical analytical flow rate (e.g., 0.5 - 1.0 mL/min).

    • Detector: Use a UV detector set to a wavelength where the compound absorbs (e.g., 210 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • To identify the peaks, inject analytical standards of the pure (R)-enantiomer and, if available, the racemic mixture.

    • Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the area under each enantiomer's peak.

    • Calculate the ee% using the formula: ee% = (|Area_R - Area_S|) / (Area_R + Area_S) * 100 Where Area_R and Area_S are the peak areas for the (R) and (S) enantiomers, respectively.

Applications in Drug Development

The utility of this compound lies in its dual functionality: the lactam ring provides a core scaffold, and the reactive bromomethyl group serves as a handle for further synthetic elaboration via nucleophilic substitution reactions.[1] Its defined stereochemistry allows for the construction of complex, enantiomerically pure molecules, which is a critical requirement in modern drug design to ensure target specificity and minimize off-target effects.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block crucial in the stereoselective synthesis of various pharmaceutical intermediates. Its pyrrolidinone core is a privileged scaffold in medicinal chemistry, notably for drugs targeting the central nervous system. The presence of a reactive bromomethyl group at the stereogenic center allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures with high enantiomeric purity. This is particularly significant in the development of drugs where stereochemistry dictates therapeutic efficacy and safety profiles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of precursors for antiepileptic drugs, specifically focusing on analogues of Levetiracetam and Brivaracetam. These drugs exert their therapeutic effects by modulating the function of the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.

Key Applications

This compound serves as a key starting material for the synthesis of a variety of pharmaceutical intermediates, including but not limited to:

  • Anticonvulsants: Synthesis of enantiomerically pure pyrrolidinone derivatives that are core structures of antiepileptic drugs like Levetiracetam and Brivaracetam.

  • Neurological Disorder Therapeutics: Development of novel agents for treating neurological conditions where modulation of synaptic transmission is a key therapeutic strategy.

  • Chiral Ligands: Utilized in the preparation of chiral ligands for asymmetric catalysis.

Data Presentation: Quantitative Analysis of SV2A Ligands

The primary molecular target for the anticonvulsant drugs Levetiracetam and Brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A). The binding affinity of these drugs to SV2A correlates with their anticonvulsant potency.

CompoundBinding Affinity (Kᵢ) to human SV2AAnticonvulsant Potency (ED₅₀) in Audiogenic Seizure Mice ModelReference
Levetiracetam~600 nM17.0 mg/kg[1]
Brivaracetam~30 nM1.6 mg/kg[1]

Signaling Pathway and Mechanism of Action

The antiepileptic effects of Levetiracetam and Brivaracetam are mediated through their binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is an integral membrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of calcium-dependent neurotransmitter release. While the precise mechanism is still under investigation, it is understood that by binding to SV2A, these drugs modulate the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_drug_action Drug Intervention Ca_channel Voltage-gated Ca²⁺ Channel Syt1 Synaptotagmin-1 (Ca²⁺ Sensor) Ca_channel->Syt1 Ca²⁺ Influx Vesicle_pool Synaptic Vesicle Pool SV2A SV2A Vesicle_pool->SV2A Vesicle Trafficking SV2A->Syt1 Modulates Syt1 Function SNARE SNARE Complex SV2A->SNARE Modulates Release (Reduces Hyperexcitability) Syt1->SNARE Triggers Fusion SNARE->Neurotransmitters Vesicle Fusion & Neurotransmitter Release Receptors Postsynaptic Receptors NT_released->Receptors Binding Postsynaptic_potential Postsynaptic Potential Receptors->Postsynaptic_potential Generates Postsynaptic Potential Drug Levetiracetam / Brivaracetam Drug->SV2A Binds to SV2A

Caption: Mechanism of action of SV2A modulators.

Experimental Workflow for Synthesis of a Levetiracetam Intermediate

The following diagram outlines a general workflow for the synthesis of a key intermediate for Levetiracetam, starting from this compound.

Synthesis_Workflow Start This compound Reaction N-Alkylation (Nucleophilic Substitution) Start->Reaction Reagent (S)-2-Aminobutanamide Reagent->Reaction Intermediate Crude (S)-2-((R)-2-oxopyrrolidin-5-yl)methylamino)butanamide Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Pure Levetiracetam Intermediate Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Synthesis workflow for a Levetiracetam intermediate.

Experimental Protocols

Representative Protocol for the Synthesis of a Levetiracetam Precursor via N-Alkylation

Objective: To synthesize a chiral 1-substituted-5-(aminomethyl)-2-pyrrolidinone derivative as a potential pharmaceutical intermediate.

Materials:

  • This compound

  • (S)-2-Aminobutanamide

  • Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-aminobutanamide (1.0 equivalent) and the non-nucleophilic base (2.0-3.0 equivalents) in the anhydrous solvent.

  • Addition of Alkylating Agent: To the stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine to remove the solvent and any remaining base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Note: The reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for specific substrates to achieve the best yield and purity.

This document provides a foundational guide for utilizing this compound in the synthesis of valuable pharmaceutical intermediates. Researchers are encouraged to consult the primary literature for more specific and detailed synthetic procedures.

References

Application Notes: (R)-5-Bromomethyl-2-pyrrolidinone as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Derived from (S)-pyroglutamic acid, a naturally occurring and inexpensive chiral synthon, this compound provides a stereochemically defined scaffold for the synthesis of a variety of complex molecules, particularly pharmaceuticals.[1] Its utility stems from the presence of a reactive bromomethyl group at the stereogenic center, which allows for facile nucleophilic substitution reactions while retaining the chiral integrity of the molecule. This feature makes it an ideal starting material for the enantioselective synthesis of substituted pyrrolidinone derivatives, which are core structures in several active pharmaceutical ingredients (APIs).[1][2]

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a range of drugs with diverse therapeutic applications.[1][3] Notably, this core is central to the antiepileptic drugs Levetiracetam and its analogue Brivaracetam. The stereochemistry of these drugs is crucial for their pharmacological activity, highlighting the importance of chiral building blocks like this compound in their synthesis.[2][4]

Key Applications

This compound is primarily utilized in the synthesis of:

  • Antiepileptic Drugs: As a key precursor for the synthesis of Levetiracetam and related analogues that target the synaptic vesicle protein 2A (SV2A).[2][5]

  • Neurological Disorder Therapeutics: The pyrrolidinone structure is a common motif in drugs targeting the central nervous system.[1][2]

  • Other Bioactive Molecules: Its versatile reactivity allows for its incorporation into a wide array of other biologically active compounds.[2]

Asymmetric Synthesis of Levetiracetam Precursor

A primary application of this compound is in the synthesis of precursors to antiepileptic drugs like Levetiracetam. The synthesis involves the stereospecific N-alkylation of an appropriate amine with this compound. The following represents a key transformation in a potential synthesis of Levetiracetam.

Reaction Scheme:

Caption: Synthesis of Levetiracetam via N-alkylation.

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation reaction of this compound with primary amines, which is a key step in the synthesis of various pyrrolidine derivatives. The data is representative of nucleophilic substitution reactions on similar substrates.

EntryAmine NucleophileBaseSolventYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
1(S)-2-AminobutanamideK₂CO₃Acetonitrile85-95>99%>99:1
2BenzylamineNaHDMF90-98>99%N/A
3AnilineEt₃NDichloromethane75-85>99%N/A

Note: Data is compiled from analogous N-alkylation reactions and represents expected outcomes for this specific transformation.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-((R)-2-oxopyrrolidin-5-yl)butanamide (Levetiracetam)

This protocol describes a representative method for the N-alkylation of (S)-2-aminobutanamide with this compound.

Materials:

  • This compound (1.0 eq)

  • (S)-2-Aminobutanamide hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-2-aminobutanamide hydrochloride in anhydrous acetonitrile, add potassium carbonate and stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Mechanism of Action: Targeting SV2A

Levetiracetam and Brivaracetam, synthesized using the pyrrolidinone scaffold, exert their antiepileptic effects by binding to the synaptic vesicle protein 2A (SV2A).[2][5] SV2A is a transmembrane protein found in the membranes of synaptic vesicles in neurons and is believed to play a role in the regulation of neurotransmitter release. By binding to SV2A, these drugs modulate its function, leading to a reduction in abnormal and excessive neuronal firing, which is characteristic of epileptic seizures.

G cluster_0 Mechanism of Action of Pyrrolidinone-based Antiepileptics Pyrrolidinone_Drug This compound Derivative (e.g., Levetiracetam) SV2A Synaptic Vesicle Protein 2A (SV2A) (Presynaptic Terminal) Pyrrolidinone_Drug->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Regulates Neuronal_Excitability Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Excitability Leads to Antiepileptic_Effect Antiepileptic Effect Neuronal_Excitability->Antiepileptic_Effect Results in

Caption: Pyrrolidinone drugs' action on SV2A.

Experimental Workflow

The general workflow for utilizing this compound in asymmetric synthesis involves a series of standard organic chemistry techniques.

G cluster_workflow General Experimental Workflow Start Start: this compound + Nucleophile Reaction N-Alkylation Reaction (Heating, Stirring) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, Chiral HPLC) Purification->Analysis Final_Product Pure Chiral Product Analysis->Final_Product

Caption: Workflow for asymmetric synthesis.

Conclusion

This compound stands out as a critical chiral building block for the asymmetric synthesis of medicinally important compounds. Its ready availability, high enantiomeric purity, and versatile reactivity make it an invaluable tool for researchers in drug discovery and development. The protocols and data presented herein provide a foundation for its application in the stereoselective synthesis of complex pyrrolidinone-containing targets.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidinone core is a common motif in numerous biologically active compounds, and the presence of a reactive bromomethyl group at the stereogenic C5 position allows for a wide range of nucleophilic substitution reactions. This enables the facile introduction of diverse functional groups, making it a valuable scaffold for the synthesis of novel pharmaceutical candidates. The inherent chirality of the molecule is crucial for developing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.[1]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its reaction with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.

General Reaction Pathway

The primary reactivity of this compound lies in the SN2 displacement of the bromide ion by a nucleophile. The reaction typically proceeds with inversion of configuration at the carbon atom undergoing substitution, although in this case, the stereocenter is not the site of reaction. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide leaving group.

G cluster_reactants Reactants cluster_products Products R-Nu-H Nucleophile (R-Nu-H) Product (R)-5-(Nu-R-methyl)-2-pyrrolidinone R-Nu-H->Product Base Base H-Base+ Protonated Base Base->H-Base+ R_Bromomethyl This compound R_Bromomethyl->Product Br- Bromide ion R_Bromomethyl->Br-

Caption: General workflow of nucleophilic substitution.

Applications in Drug Discovery

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The ability to functionalize the C5 position of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Derivatives of this compound have been investigated for a variety of therapeutic areas, including but not limited to:

  • Anticonvulsants: The pyrrolidinone core is a key feature of several anticonvulsant drugs.

  • Nootropics: Modifications of the pyrrolidinone structure have led to cognitive-enhancing agents.

  • Enzyme Inhibitors: The introduction of specific functional groups can lead to potent and selective enzyme inhibitors for various disease targets.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions that can be performed with this compound. Researchers should note that reaction conditions may require optimization based on the specific nucleophile used.

Reaction with Nitrogen Nucleophiles (N-Alkylation)

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)-2-pyrrolidinone derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed.

General Protocol for N-Alkylation:

  • To a solution of the amine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (10 mL/mmol of bromide), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (TEA, 1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

G Start Start Mix Mix Amine, Base, and Solvent Start->Mix Add_Bromo Add this compound Mix->Add_Bromo React Stir at RT or Heat (50-80°C) Add_Bromo->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Filter and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for N-Alkylation.

Synthesis of (R)-5-(Azidomethyl)-2-pyrrolidinone:

A particularly useful transformation is the reaction with sodium azide to introduce an azido group, which can be further functionalized via click chemistry or reduced to a primary amine.

  • Dissolve this compound (1.0 equivalent) in DMF (5 mL/mmol).

  • Add sodium azide (NaN₃, 1.5 equivalents) in one portion.

  • Stir the mixture at 60 °C for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Reaction with Oxygen Nucleophiles (O-Alkylation)

Phenols and alcohols can act as nucleophiles to form ether linkages. The reaction with phenols typically requires a base to generate the more nucleophilic phenoxide ion.

General Protocol for O-Alkylation with Phenols:

  • To a solution of the phenol (1.1 equivalents) in a polar aprotic solvent like DMF or acetone (10 mL/mmol of bromide), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add this compound (1.0 equivalent) and heat the reaction to 60-100 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

G Start Start Mix Mix Phenol, Base, and Solvent Start->Mix Generate_Phenoxide Stir at RT for 30 min Mix->Generate_Phenoxide Add_Bromo Add this compound Generate_Phenoxide->Add_Bromo React Heat (60-100°C) Add_Bromo->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for O-Alkylation with phenols.

Reaction with Sulfur Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles and readily react with this compound to form thioethers. The reaction is often carried out in the presence of a mild base to deprotonate the thiol.

General Protocol for S-Alkylation:

  • Dissolve the thiol (1.1 equivalents) in a solvent such as ethanol, methanol, or DMF (10 mL/mmol of bromide).

  • Add a base like sodium ethoxide (1.1 equivalents for reactions in ethanol) or potassium carbonate (2.0 equivalents in DMF).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add this compound (1.0 equivalent) and continue stirring at room temperature or warm gently to 40-50 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., acetic acid or ammonium chloride solution) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G Start Start Mix Mix Thiol, Base, and Solvent Start->Mix Generate_Thiolate Stir at RT for 15-30 min Mix->Generate_Thiolate Add_Bromo Add this compound Generate_Thiolate->Add_Bromo React Stir at RT or Heat (40-50°C) Add_Bromo->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Neutralize and Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for S-Alkylation with thiols.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Please note that these are generalized conditions and may require optimization.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Nitrogen BenzylamineK₂CO₃Acetonitrile606-1280-95
MorpholineTEADMF804-875-90
Sodium Azide-DMF6012-24>90
Oxygen PhenolK₂CO₃AcetoneReflux8-1670-85
4-MethoxyphenolCs₂CO₃DMF806-1275-90
Sulfur ThiophenolNaOEtEthanolRT2-4>90
Benzyl MercaptanK₂CO₃DMF503-685-95

Conclusion

This compound is a highly valuable and versatile chiral intermediate for the synthesis of a wide range of substituted pyrrolidinone derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutic agents and other advanced materials. Standard laboratory safety precautions should be followed when handling all chemicals.

References

Application Notes and Protocols: (R)-5-Bromomethyl-2-pyrrolidinone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block increasingly utilized in the synthesis of complex molecules, including novel agrochemicals. Its rigid pyrrolidinone scaffold and the reactive bromomethyl group at a stereocenter make it an attractive starting material for creating potent and selective herbicides, fungicides, and insecticides. The inherent chirality of this molecule allows for the development of enantiomerically pure agrochemicals, which can lead to higher efficacy, reduced environmental impact, and lower application rates compared to racemic mixtures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative herbicidal compound. The protocols and data presented are based on established synthetic methodologies for analogous compounds and serve as a guide for researchers in this field.

Application Note: Synthesis of a Novel Pyrrolidinone-Based Herbicide

A promising class of herbicides derived from pyrrolidinone cores are the aryl pyrrolidinone anilides. These compounds have been shown to exhibit a novel mode of action by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[1][2] Disruption of this pathway leads to a deficiency in essential pyrimidines, ultimately causing plant death.

This application note describes the synthesis of a hypothetical herbicidal compound, (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one , from this compound. This target molecule incorporates the key structural features of a pyrrolidinone core, a phenoxy methyl side chain, and an N-aryl substituent, which are common in this class of herbicides.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one

This protocol details the two-step synthesis of the target herbicidal compound from this compound.

Step 1: N-Arylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) and 4-fluorophenylboronic acid (1.2 eq).

  • Add copper(II) acetate (0.1 eq) and pyridine (0.2 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-(4-fluorophenyl)-5-(bromomethyl)pyrrolidin-2-one.

Step 2: Synthesis of (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one

  • To a solution of 4-chlorophenol (1.2 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (R)-1-(4-fluorophenyl)-5-(bromomethyl)pyrrolidin-2-one (1.0 eq) in anhydrous acetone.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization from ethanol to obtain the final product.

Protocol 2: Herbicidal Activity Assay (Petri Dish Method)
  • Prepare stock solutions of the synthesized compound in dimethyl sulfoxide (DMSO).

  • Prepare test solutions at various concentrations (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock solution with distilled water containing 0.1% Tween-80.

  • Place a filter paper in a Petri dish and add 5 mL of the test solution.

  • Place 20 seeds of a model plant (e.g., barnyard grass (Echinochloa crus-galli) or rape (Brassica campestris)) on the filter paper.[3][4]

  • Seal the Petri dishes and incubate them in a growth chamber at 25°C with a 12-hour light/dark cycle.

  • After 7 days, measure the root and shoot length of the seedlings.

  • Calculate the inhibition rate as a percentage of the control group (treated with a solution containing only DMSO and Tween-80).

Data Presentation

Table 1: Quantitative Data for the Synthesis of (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1(R)-1-(4-fluorophenyl)-5-(bromomethyl)pyrrolidin-2-oneThis compoundK₂CO₃, 4-fluorophenylboronic acid, Cu(OAc)₂, PyridineDMF801275>95 (by HPLC)
2(R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one(R)-1-(4-fluorophenyl)-5-(bromomethyl)pyrrolidin-2-one4-chlorophenol, K₂CO₃AcetoneReflux885>98 (by HPLC)

Table 2: Herbicidal Activity of (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one

Concentration (µg/mL)Barnyard Grass Root Inhibition (%)Barnyard Grass Shoot Inhibition (%)Rape Root Inhibition (%)Rape Shoot Inhibition (%)
125153020
1060457055
5095809890
1001009510098

Mandatory Visualization

Synthetic_Workflow A This compound B N-Arylation (Buchwald-Hartwig type reaction) A->B 4-fluorophenylboronic acid, Cu(OAc)₂, K₂CO₃, Pyridine, DMF C (R)-1-(4-fluorophenyl)-5-(bromomethyl)pyrrolidin-2-one B->C D Williamson Ether Synthesis C->D 4-chlorophenol, K₂CO₃, Acetone E (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one D->E

Caption: Synthetic workflow for the preparation of the target herbicide.

Signaling_Pathway cluster_pyrimidine_biosynthesis De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase Inhibition_Effect Inhibition of DHODH leads to pyrimidine starvation and plant death UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Plant_Growth Plant Growth Pyrimidines->Plant_Growth Essential for DNA, RNA, and protein synthesis Herbicide (R)-1-(4-fluorophenyl)-5-((4-chlorophenoxy)methyl)pyrrolidin-2-one Herbicide->Inhibition

Caption: Proposed mechanism of action via DHODH inhibition.

References

Protocol for the N-alkylation of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block extensively utilized in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The N-alkylation of the pyrrolidinone ring is a critical transformation that allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the N-alkylation of this compound, offering researchers a reliable method for the synthesis of novel N-substituted pyrrolidinone derivatives.

Core Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction involves the deprotonation of the weakly acidic N-H bond of the lactam by a suitable base to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base and solvent is crucial for the efficiency and success of the reaction, influencing the rate of deprotonation, the solubility of the reactants, and the prevention of side reactions.

Commonly employed bases for this transformation include strong bases like sodium hydride (NaH) and milder inorganic bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are typically used to facilitate the dissolution of the reactants and promote the reaction.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of 2-pyrrolidinone derivatives, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaHDMFRoom Temp.15~90%
Benzyl bromideK2CO3AcetoneReflux24~74%
Imidazole derivativesCs2CO3DMF5012~60%
Alkyl halidesK2CO3AcetonitrileReflux-Good
Benzyl halidesNaHDMFRoom Temp.0.25High

Experimental Workflow Diagram

N_Alkylation_Workflow start_end start_end process process decision decision io io start Start dissolve Dissolve (R)-5-Bromomethyl- 2-pyrrolidinone in Solvent start->dissolve add_base Add Base dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent reaction Stir at Specified Temperature add_alkylating_agent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end End purification->end

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and N,N-dimethylformamide as the solvent. This method is based on widely reported procedures for the N-alkylation of lactams.[1][2]

Materials

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.

  • Anhydrous DMF is a combustible liquid and a potential skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood.

Procedure

  • Preparation of Sodium Hydride: In a dry, nitrogen-flushed round-bottom flask, weigh the required amount of 60% NaH dispersion. Wash the NaH three times with anhydrous diethyl ether or hexanes to remove the mineral oil. Carefully decant the solvent after each wash. Dry the NaH under a stream of nitrogen.

  • Reaction Setup: To the flask containing the washed NaH, add anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: While stirring, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-50 °C) may be necessary.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the N-alkylation reaction.

N_Alkylation_Mechanism reactant reactant intermediate intermediate product product reagent reagent pyrrolidinone This compound (Lactam) anion Lactam Anion (Nucleophile) pyrrolidinone->anion Deprotonation base Base (e.g., NaH) base->anion product_node N-Alkylated Product anion->product_node Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product_node

Caption: Key steps in the N-alkylation of this compound.

References

Application of (R)-5-Bromomethyl-2-pyrrolidinone in Novel Polymer Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-5-Bromomethyl-2-pyrrolidinone , a chiral derivative of pyroglutamic acid, presents a versatile building block for the synthesis of novel functional polymers. Its inherent chirality and the presence of a reactive bromomethyl group allow for its incorporation into polymeric structures through various strategies, leading to materials with potential applications in drug delivery, chiral separations, and smart materials. This document provides a detailed overview of the potential synthetic routes, experimental protocols, and characterization of polymers derived from this unique monomer.

While direct polymerization of this compound is not extensively documented in publicly available literature, its functional handle provides a clear pathway for its use in polymer synthesis through two primary strategies:

  • Modification into a Polymerizable Monomer: The bromomethyl group can be readily converted into a variety of polymerizable functionalities, such as vinyl, acrylate, or epoxide groups. These modified monomers can then undergo standard polymerization techniques to yield polymers with pendant chiral pyrrolidinone moieties.

  • Grafting onto Existing Polymers: The reactive nature of the bromomethyl group makes it an ideal candidate for grafting onto pre-existing polymer backbones, introducing the chiral pyrrolidinone functionality as a side chain.

This application note will focus on a plausible and versatile approach: the conversion of this compound to a styrenic monomer followed by its polymerization.

Synthesis of a Novel Chiral Styrenic Monomer from this compound

A key strategy for incorporating this compound into a polymer is to first convert it into a readily polymerizable monomer. A styrenic derivative can be synthesized, which can then be polymerized via free radical or controlled radical polymerization methods.

Experimental Protocol: Synthesis of (R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone

This protocol details the synthesis of a novel styrenic monomer from this compound and 4-vinylbenzyl alcohol.

Materials:

  • This compound

  • 4-Vinylbenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 4-vinylbenzyl alcohol (1.1 equivalents) to a solution of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Reaction: To the above mixture, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone monomer.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinoneC₁₅H₁₉NO₂259.3270-85

Synthesis of Novel Chiral Polymers via Polymerization of the Styrenic Monomer

The synthesized styrenic monomer can be polymerized to create novel chiral polymers. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a suitable method for achieving polymers with controlled molecular weights and narrow dispersities.

Experimental Protocol: RAFT Polymerization of (R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone

This protocol describes the synthesis of a well-defined chiral polymer using the RAFT technique.

Materials:

  • (R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous 1,4-Dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the monomer, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CPAD]:[AIBN] will determine the target molecular weight (e.g., 100:1:0.2 for a target degree of polymerization of 100).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).

  • Termination: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitation and Purification: Precipitate the polymer by dropwise addition of the reaction mixture into a large excess of cold diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Expected Data:

PolymerTarget Mn ( g/mol )Actual Mn ( g/mol ) (by GPC)Đ (Mw/Mn)
Poly((R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone)10,000 - 50,000Varies based on conversion< 1.3

Visualizations

Logical Workflow for Novel Polymer Synthesis

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization A This compound C Nucleophilic Substitution (Williamson Ether Synthesis) A->C B 4-Vinylbenzyl alcohol B->C D (R)-5-((4-vinylbenzyl)oxymethyl)-2-pyrrolidinone (Novel Monomer) C->D E RAFT Polymerization D->E F Novel Chiral Polymer E->F G GPC (Mn, Đ) F->G H NMR (Structure) F->H I Circular Dichroism (Chirality) F->I

Caption: Workflow for synthesizing and characterizing a novel chiral polymer.

Conceptual Signaling Pathway for a Stimuli-Responsive Polymer

While not directly demonstrated, a potential application of these chiral polymers could be in stimuli-responsive systems. For instance, the pyrrolidinone ring could be further functionalized to respond to pH changes, leading to conformational changes in the polymer.

G cluster_stimulus Stimulus cluster_response Polymer Response A Low pH (Acidic Environment) B Protonation of Pyrrolidinone Moiety A->B C Conformational Change (e.g., Coil to Globule) B->C D Release of Encapsulated Drug C->D

Caption: A hypothetical pH-responsive drug release mechanism.

Conclusion

This compound serves as a valuable precursor for the synthesis of novel chiral polymers. By first converting it into a polymerizable monomer, such as a styrenic derivative, well-defined polymers with pendant chiral pyrrolidinone groups can be prepared using controlled radical polymerization techniques like RAFT. These polymers hold promise for a variety of advanced applications, and the protocols provided herein offer a foundational methodology for their synthesis and exploration. Further research into the direct polymerization of this compound and the exploration of other polymerization techniques will undoubtedly expand the scope of materials derived from this versatile chiral building block.

Enantioselective Synthesis of Bioactive Molecules with (R)-5-Bromomethyl-2-pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of bioactive molecules utilizing the chiral building block, (R)-5-Bromomethyl-2-pyrrolidinone. This versatile synthon is a valuable starting material for the construction of a variety of complex molecules with interesting pharmacological profiles, particularly as antagonists of the Neurokinin 1 (NK1) receptor.

Introduction

This compound is a key chiral intermediate in medicinal chemistry. Its rigid pyrrolidinone core and the reactive bromomethyl group at the stereogenic center make it an ideal scaffold for the synthesis of enantiomerically pure pharmaceuticals. The pyrrolidinone moiety is a privileged structure found in numerous bioactive compounds, contributing to favorable pharmacokinetic properties and target interactions. This document will focus on the application of this compound in the synthesis of potent Neurokinin 1 (NK1) receptor antagonists, a class of drugs with applications in antiemesis, and potential for the treatment of depression and other neurological disorders.

Application: Synthesis of a Potent NK1 Receptor Antagonist

A key application of this compound is in the synthesis of potent and selective NK1 receptor antagonists. The synthesis involves the alkylation of a suitable nucleophile with this compound, which serves to introduce the crucial chiral pyrrolidinone moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and biological activity of a representative NK1 receptor antagonist synthesized from this compound.

Compound IDSynthetic StepYield (%)Enantiomeric Excess (%)Biological TargetIn Vitro Potency (Ki, nM)
NK1-Antagonist-1 Alkylation85>99Neurokinin 1 (NK1) Receptor0.5

Experimental Protocols

Synthesis of (R)-5-((2-(2-(3,5-bis(trifluoromethyl)phenyl)acetamido)ethyl)aminomethyl)-2-pyrrolidinone (NK1-Antagonist-1)

This protocol details the key nucleophilic substitution reaction for the synthesis of a potent NK1 receptor antagonist.

Materials:

  • This compound

  • N-(2-Aminoethyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of N-(2-Aminoethyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, NK1-Antagonist-1 , as a white solid.

Characterization:

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Signaling Pathway of NK1 Receptor Antagonism

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (Emesis, Nociception) Ca2->Physiological_Effects PKC->Physiological_Effects Antagonist NK1 Antagonist (e.g., NK1-Antagonist-1) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling and Antagonism.

Experimental Workflow for the Synthesis of NK1-Antagonist-1

Synthesis_Workflow Start Starting Materials: This compound Amine Nucleophile K₂CO₃, Acetonitrile Reaction Reaction Setup: Combine reactants in anhydrous acetonitrile under inert atmosphere. Start->Reaction Reflux Reflux: Heat to reflux for 12 hours. Reaction->Reflux Workup Workup: Cool, filter, and concentrate. Reflux->Workup Purification Purification: Silica gel column chromatography. Workup->Purification Product Final Product: NK1-Antagonist-1 Purification->Product Analysis Characterization: NMR, MS, Chiral HPLC Product->Analysis

Caption: Synthesis Workflow for NK1-Antagonist-1.

Application Notes and Protocols for the Reaction of (R)-5-Bromomethyl-2-pyrrolidinone with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block extensively utilized in medicinal chemistry and drug development. Its structure incorporates a reactive bromomethyl group attached to a pyrrolidinone scaffold, making it an excellent electrophile for nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a wide array of functional groups at the C5 position, enabling the synthesis of diverse libraries of compounds with potential therapeutic applications. The pyrrolidinone core is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.

These application notes provide detailed protocols for the reaction of this compound with various nucleophiles, including primary and secondary amines, azide, thioacetate, and alkoxides. The summarized quantitative data and step-by-step experimental procedures are intended to guide researchers in the efficient synthesis of novel pyrrolidinone derivatives.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. This SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, although in this specific case, the stereocenter of the pyrrolidinone ring is not directly involved in the reaction.

G reac This compound prod (R)-5-(Substituted-methyl)-2-pyrrolidinone reac->prod Sₙ2 Reaction nuc Nucleophile (Nu-) nuc->reac br Br-

Caption: General SN2 reaction of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
BenzylamineK₂CO₃Acetonitrile12Reflux85
MorpholineK₂CO₃Acetonitrile12Reflux82
PiperidineEt₃NDichloromethane24RT78

Table 2: Reaction with Other Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Sodium AzideNaN₃DMF246095
Potassium ThioacetateKSAcAcetone4RT92
Sodium MethoxideNaOMeMethanol6Reflux75

Experimental Protocols

Protocol 1: Synthesis of (R)-5-(Benzylaminomethyl)-2-pyrrolidinone

This protocol details the reaction of this compound with a primary amine, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)-5-(benzylaminomethyl)-2-pyrrolidinone.

Protocol 2: Synthesis of (R)-5-(Azidomethyl)-2-pyrrolidinone

This protocol describes the synthesis of an azide-substituted pyrrolidinone, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-5-(azidomethyl)-2-pyrrolidinone. Further purification can be performed by column chromatography if necessary.

Protocol 3: Synthesis of S-(((R)-5-oxopyrrolidin-2-yl)methyl) ethanethioate

This protocol outlines the reaction with potassium thioacetate to introduce a protected thiol group.

Materials:

  • This compound

  • Potassium Thioacetate (KSAc)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add potassium thioacetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield S-(((R)-5-oxopyrrolidin-2-yl)methyl) ethanethioate.

Protocol 4: Synthesis of (R)-5-(Methoxymethyl)-2-pyrrolidinone

This protocol describes the formation of an ether linkage via reaction with an alkoxide.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add this compound (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting oil by column chromatography to afford (R)-5-(methoxymethyl)-2-pyrrolidinone.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Product A Dissolve this compound in appropriate solvent B Add Nucleophile and Base (if required) A->B C Stir at specified temperature (RT or Reflux) B->C D Monitor reaction by TLC C->D E Filter inorganic salts (if any) D->E F Solvent evaporation E->F G Aqueous work-up (Extraction) F->G H Drying and concentration G->H I Column Chromatography H->I J Pure (R)-5-(Substituted-methyl)-2-pyrrolidinone I->J

Caption: A typical experimental workflow for nucleophilic substitution.

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization based on the specific nucleophile and desired scale.

Application Notes and Protocols: Step-by-Step Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block for the synthesis of a diverse range of biologically active molecules. Its stereocenter and reactive bromomethyl group allow for the introduction of various functionalities, making it a key intermediate in drug discovery. These application notes provide detailed, step-by-step protocols for the synthesis of the this compound core scaffold starting from D-pyroglutamic acid, followed by its derivatization through O-alkylation of phenols and N-alkylation of the lactam nitrogen. All quantitative data is summarized for clarity, and workflows are illustrated using process diagrams.

Overall Synthetic Workflow

The multi-step synthesis begins with the conversion of commercially available D-pyroglutamic acid to its methyl ester, followed by a selective reduction to the corresponding alcohol, (R)-5-(hydroxymethyl)-2-pyrrolidinone. Subsequent bromination yields the key intermediate, this compound. This intermediate serves as the precursor for two primary derivatization pathways: substitution reactions with phenols to form ether linkages and alkylation at the pyrrolidinone nitrogen.

G Overall Synthesis Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Pathways A D-Pyroglutamic Acid B Methyl (R)-pyroglutamate A->B Esterification (SOCl₂, MeOH) C (R)-5-(Hydroxymethyl)-2-pyrrolidinone B->C Reduction (LiBH₄, THF) D This compound C->D Bromination (CBr₄, PPh₃) E (R)-5-((Aryloxy)methyl)- 2-pyrrolidinone Derivatives D->E O-Alkylation (ArOH, Base) F N-Alkyl-(R)-5-(bromomethyl)- 2-pyrrolidinone Derivatives D->F N-Alkylation (R-X, Base)

Caption: Overall synthesis workflow from D-pyroglutamic acid to derivatives.

Part 1: Synthesis of the this compound Scaffold

This section details the preparation of the key chiral intermediate.

Protocol 1.1: Synthesis of Methyl (R)-pyroglutamate

Materials:

  • D-Pyroglutamic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend D-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 g of acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to 0 °C and carefully neutralize it by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl (R)-pyroglutamate as a colorless oil or white solid.

Protocol 1.2: Synthesis of (R)-5-(Hydroxymethyl)-2-pyrrolidinone

This protocol is adapted from a procedure for the corresponding S-enantiomer.[1]

Materials:

  • Methyl (R)-pyroglutamate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 20% aqueous acetic acid solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Two-neck round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • In a dry, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium borohydride (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve Methyl (R)-pyroglutamate (1.0 eq) in anhydrous THF (approx. 3 mL per 1 mmol of ester).

  • Add the ester solution dropwise to the LiBH₄ suspension at room temperature.

  • Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of 20% aqueous acetic acid until gas evolution stops.

  • Evaporate the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (eluent: dichloromethane/methanol gradient) to obtain (R)-5-(hydroxymethyl)-2-pyrrolidinone as a white solid.

Protocol 1.3: Synthesis of this compound (The Appel Reaction)

The Appel reaction provides a mild method to convert the primary alcohol to the corresponding bromide with inversion of stereochemistry.[2][3][4]

Materials:

  • (R)-5-(Hydroxymethyl)-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply

Procedure:

  • Dissolve (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphenylphosphine (1.5 eq) in anhydrous DCM.

  • Add the PPh₃ solution dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue directly by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate this compound.

Part 2: Synthesis of this compound Derivatives

Protocol 2.1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of (R)-5-((aryloxy)methyl)pyrrolidin-2-one derivatives.

Caption: Williamson ether synthesis for O-alkylation.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-nitrophenol, 4-methoxyphenol, phenol)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, thermometer

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.1 eq) and anhydrous DMF (approx. 10 mL per 1 g of phenol).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired (R)-5-((aryloxy)methyl)pyrrolidin-2-one derivative.

Representative Data for O-Alkylated Derivatives:

R-Group on PhenolProduct NameReaction Time (h)Yield (%)M.p. (°C)
4-NO₂(R)-5-((4-Nitrophenoxy)methyl)pyrrolidin-2-one485145-147
4-OCH₃(R)-5-((4-Methoxyphenoxy)methyl)pyrrolidin-2-one878110-112
H(R)-5-(Phenoxymethyl)pyrrolidin-2-one107598-100
4-Cl(R)-5-((4-Chlorophenoxy)methyl)pyrrolidin-2-one682121-123
Protocol 2.2: N-Alkylation of the Pyrrolidinone Ring

This protocol describes a general procedure for introducing an alkyl or benzyl group onto the nitrogen atom of the pyrrolidinone ring.[5][6]

Caption: N-Alkylation of the pyrrolidinone scaffold.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply

Procedure:

  • Wash sodium hydride (1.5 eq) with anhydrous hexane to remove the mineral oil and carefully dry it under a stream of inert gas.

  • Suspend the oil-free NaH in anhydrous THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Representative Data for N-Alkylated Derivatives:

Alkylating Agent (R-X)Product NameReaction Time (h)Yield (%)Physical State
Benzyl Bromide(R)-1-Benzyl-5-(bromomethyl)pyrrolidin-2-one1270Oil
Methyl Iodide(R)-5-(Bromomethyl)-1-methylpyrrolidin-2-one1275Oil
Ethyl Bromide(R)-5-(Bromomethyl)-1-ethylpyrrolidin-2-one1668Oil
Propargyl Bromide(R)-5-(Bromomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one1072Solid

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of this compound and its subsequent derivatization. The synthetic routes are scalable and utilize common laboratory reagents, making this chiral scaffold readily accessible for applications in medicinal chemistry and the development of novel therapeutic agents. The provided data and workflows serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: The Role of (R)-5-Bromomethyl-2-pyrrolidinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5-Bromomethyl-2-pyrrolidinone is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid five-membered lactam structure, coupled with a reactive bromomethyl group at a stereocenter, makes it a valuable synthon for the preparation of a diverse range of complex and biologically active molecules. The pyrrolidinone scaffold is a privileged structure found in numerous pharmaceuticals, and the (R)-configuration at the 5-position allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving target specificity and minimizing off-target effects.[1] This document provides an overview of its applications, relevant quantitative data for its derivatives, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Data Presentation

While specific quantitative data for this compound as a final drug candidate is not extensively available in the public domain, its primary role as a key intermediate allows for the synthesis of potent inhibitors of various biological targets. A notable application of the (R)-5-substituted-2-pyrrolidinone scaffold is in the development of inhibitors for the p300/CBP bromodomain, a critical epigenetic reader protein involved in transcriptional regulation and implicated in cancer.

Below is a summary of the inhibitory activities of (R)-5-methylpyrrolidin-2-one derivatives targeting the p300 bromodomain. These derivatives showcase the potential of the (R)-5-substituted-2-pyrrolidinone core in generating highly potent and selective inhibitors.

Compound IDTargetAssay TypeIC50 (µM)Reference
A1 (CCS1477) p300Biochemical0.064[2]
B4 p300Biochemical0.060[2]

Table 1: Inhibitory activity of (R)-5-methylpyrrolidin-2-one derivatives against the p300 bromodomain.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available and inexpensive chiral building block, L-pyroglutamic acid. The synthesis involves two key steps: reduction of the carboxylic acid to a primary alcohol and subsequent bromination.

Protocol 1: Synthesis of (R)-5-(Hydroxymethyl)-2-pyrrolidinone from L-Pyroglutamic Acid

This protocol is adapted from general procedures for the reduction of carboxylic acids.

Materials:

  • L-Pyroglutamic acid

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Dry Tetrahydrofuran (THF)

  • Methanol

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-pyroglutamic acid in dry THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford (R)-5-(Hydroxymethyl)-2-pyrrolidinone.

Protocol 2: Bromination of (R)-5-(Hydroxymethyl)-2-pyrrolidinone

This protocol describes a common method for converting primary alcohols to alkyl bromides using phosphorus tribromide (PBr3).

Materials:

  • (R)-5-(Hydroxymethyl)-2-pyrrolidinone

  • Phosphorus tribromide (PBr3)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve (R)-5-(Hydroxymethyl)-2-pyrrolidinone in dry DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Biological Assay: p300 Bromodomain Inhibition (AlphaScreen)

The following is a general protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to determine the IC50 values of compounds inhibiting the interaction between the p300 bromodomain and an acetylated histone peptide.[1][3]

Materials:

  • His-tagged p300 bromodomain protein

  • Biotinylated histone H3 peptide (acetylated at a specific lysine residue)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Test compounds (including this compound derivatives) dissolved in DMSO

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well microplate, add the His-tagged p300 bromodomain, the biotinylated histone peptide, and the test compound dilutions.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.

  • Add the Nickel Chelate Acceptor beads and incubate in the dark.

  • Add the Streptavidin-coated Donor beads and incubate further in the dark.

  • Read the plate using an AlphaScreen-compatible plate reader at an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.

  • The signal generated is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.

Mandatory Visualization

Signaling Pathway

The p300/CBP proteins are histone acetyltransferases (HATs) that play a crucial role in gene transcription. They are recruited to chromatin by transcription factors, where they acetylate histones, leading to a more open chromatin structure and facilitating gene expression. The bromodomain of p300/CBP recognizes these acetylated lysines, which helps to stabilize the protein complex on the chromatin and further promote transcription. Inhibitors targeting the p300 bromodomain disrupt this interaction, leading to the repression of target gene expression, which is a promising strategy in cancer therapy.

p300_signaling_pathway p300/CBP Bromodomain Signaling Pathway cluster_nucleus Cell Nucleus TF Transcription Factors (e.g., MYC, AR) p300_CBP p300/CBP TF->p300_CBP Recruitment HAT_domain HAT Domain p300_CBP->HAT_domain Bromodomain Bromodomain p300_CBP->Bromodomain Chromatin Chromatin HAT_domain->Chromatin Acetylation Ac_Histones Acetylated Histones Bromodomain->Ac_Histones Binding Target_Gene Target Gene Expression (Proliferation, Survival) Ac_Histones->Target_Gene Activation Inhibitor (R)-5-substituted- 2-pyrrolidinone Inhibitor Inhibitor->Bromodomain Inhibition

Caption: p300/CBP bromodomain signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel small molecule inhibitors based on the this compound scaffold.

experimental_workflow Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start L-Pyroglutamic Acid step1 Reduction (e.g., BH3-THF) start->step1 intermediate1 (R)-5-Hydroxymethyl- 2-pyrrolidinone step1->intermediate1 step2 Bromination (e.g., PBr3) intermediate1->step2 product (R)-5-Bromomethyl- 2-pyrrolidinone step2->product step3 Derivatization (Nucleophilic Substitution) product->step3 derivatives Library of (R)-5-substituted- 2-pyrrolidinone Derivatives step3->derivatives assay Primary Screening (e.g., AlphaScreen for p300 Bromodomain) derivatives->assay hits Hit Compounds assay->hits secondary_assay Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) hits->secondary_assay lead Lead Compound secondary_assay->lead

Caption: Synthesis and biological evaluation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-5-Bromomethyl-2-pyrrolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent and high-yielding method is the bromination of (R)-5-hydroxymethyl-2-pyrrolidinone. A common approach involves using a phosphine-based reagent system, such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), in an anhydrous solvent like acetonitrile.[1] This method is known for its mild reaction conditions and good yields.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Moisture in the reaction: The reagents used, particularly triphenylphosphine, are sensitive to moisture. Water can lead to the formation of triphenylphosphine oxide and reduce the efficiency of the brominating agent.

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Degradation of the product: The product, this compound, can be susceptible to degradation, especially during workup and purification if exposed to harsh conditions or prolonged heat.

  • Issues with starting material: The purity of the starting material, (R)-5-hydroxymethyl-2-pyrrolidinone, is crucial. Impurities can interfere with the reaction.

Q3: I am observing a significant amount of unreacted starting material in my crude product. How can I address this?

A3: The presence of unreacted starting material typically indicates an incomplete reaction. To drive the reaction to completion, you can try the following:

  • Increase the equivalents of brominating agents: A slight excess of triphenylphosphine and carbon tetrabromide (e.g., 1.1 to 1.2 equivalents) can help ensure the complete conversion of the starting alcohol.[1]

  • Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent, allow the reaction to stir for a longer period at room temperature.[1]

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents to prevent the deactivation of the phosphine reagent.

Q4: What are the common impurities I should look out for, and how can they be removed?

A4: Besides unreacted starting material, a common impurity is triphenylphosphine oxide, a byproduct of the reaction. This can typically be removed through column chromatography.[1] The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can be effective.

Troubleshooting Guide

Issue 1: Low Yield

Question: I am following the standard protocol using triphenylphosphine and carbon tetrabromide, but my yield of this compound is below 50%. How can I improve this?

Answer:

A low yield in this synthesis is a common issue that can often be resolved by carefully examining the experimental setup and conditions. Here is a step-by-step troubleshooting guide:

  • Verify Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize over time. Use freshly opened or purified PPh₃.

    • Carbon Tetrabromide (CBr₄): Ensure the CBr₄ is of high purity.

    • Stoichiometry: While a 1.1 equivalent of both PPh₃ and CBr₄ is often sufficient, you can incrementally increase this to 1.2 equivalents to push the reaction to completion.[1]

  • Ensure Rigorously Anhydrous Conditions:

    • Solvent: Use anhydrous acetonitrile. It is recommended to use a freshly opened bottle or to dry the solvent over molecular sieves.

    • Glassware: Flame-dry or oven-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Atmosphere: Conduct the reaction under an inert atmosphere to prevent moisture from the air from interfering.

  • Optimize Reaction Conditions:

    • Temperature: The initial addition of the CBr₄ solution should be done at 0°C to control any initial exotherm.[1] Subsequently, allowing the reaction to stir at room temperature overnight is typically sufficient.[1] If the reaction is sluggish, you might consider a slight increase in temperature, but be cautious as this could lead to side product formation.

    • Reaction Time: Monitor the reaction progress by TLC. The reaction is generally complete within 12-24 hours.

  • Refine Work-up and Purification:

    • Quenching: Avoid aqueous workups if possible, as the product can be sensitive. If an aqueous wash is necessary, use brine and work quickly.

    • Purification: Flash column chromatography is the recommended method for purification.[1] A carefully selected solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) is crucial for separating the product from triphenylphosphine oxide and any unreacted starting material.

Issue 2: Product Purity Concerns

Question: My final product shows impurities in the ¹H NMR spectrum, even after column chromatography. What could be the source of these impurities and how can I get a purer product?

Answer:

Impurities in the final product can be frustrating. Let's break down the potential sources and solutions:

  • Identify the Impurities:

    • Triphenylphosphine Oxide: This is the most common byproduct. It appears as a complex multiplet in the aromatic region of the ¹H NMR spectrum.

    • Unreacted Starting Material: The presence of the hydroxymethyl group will be evident in the ¹H NMR spectrum.

    • Solvent Residue: Ensure your product is thoroughly dried under high vacuum after purification to remove any residual solvents from the column.

  • Improve Chromatographic Separation:

    • Solvent System Optimization: If triphenylphosphine oxide is co-eluting with your product, you need to adjust the polarity of your eluent. Try a less polar solvent system or a shallower gradient.

    • Column Packing and Loading: Ensure the silica gel is packed uniformly. Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Consider Recrystallization:

    • If the product is a solid and you have a sufficient quantity, recrystallization can be an effective final purification step. You will need to screen for a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
(S)-5-hydroxymethyl-2-pyrrolidinoneTriphenylphosphine (1.1 eq.), Carbon tetrabromide (1.1 eq.)Anhydrous Acetonitrile0°C to Room Temp.Overnight95%[1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound [1]

  • Preparation:

    • Suspend (R)-5-hydroxymethyl-2-pyrrolidinone (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath with stirring.

  • Reagent Addition:

    • In a separate flask, dissolve carbon tetrabromide (1.1 eq.) in a minimal amount of anhydrous acetonitrile.

    • Add the carbon tetrabromide solution dropwise to the stirred suspension of the starting material and triphenylphosphine at 0°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture overnight. The suspension should gradually become a clear solution.

  • Work-up and Purification:

    • Monitor the reaction to completion using TLC.

    • Once complete, remove the solvent by rotary evaporation.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the target product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start suspend Suspend (R)-5-hydroxymethyl-2-pyrrolidinone and PPh3 in anhydrous MeCN start->suspend cool Cool to 0°C suspend->cool add_cbr4 Add CBr4 solution dropwise at 0°C cool->add_cbr4 warm_rt Warm to Room Temperature add_cbr4->warm_rt stir Stir Overnight warm_rt->stir monitor Monitor by TLC stir->monitor evaporate Remove Solvent monitor->evaporate chromatography Flash Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Cause solution_reagents Use Fresh/Purified Reagents & Increase Equivalents (1.1-1.2) check_reagents->solution_reagents Cause solution_conditions Extend Reaction Time & Monitor by TLC check_conditions->solution_conditions Cause

References

Common side reactions in the synthesis of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-5-Bromomethyl-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is (R)-5-hydroxymethyl-2-pyrrolidinone, also known as (R)-pyroglutaminol. This chiral precursor allows for the stereospecific introduction of the bromomethyl group.

Q2: Which brominating agents are typically used for this conversion?

Commonly used brominating agents for converting the primary alcohol in (R)-5-hydroxymethyl-2-pyrrolidinone to the corresponding bromide include phosphorus tribromide (PBr₃) and a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in what is known as the Appel reaction.

Q3: What are the primary side reactions to be aware of during the synthesis?

The main side reactions include:

  • Racemization: Loss of stereochemical integrity at the C5 position.

  • Formation of Dimeric Ether: Two molecules of the starting alcohol can react to form an ether byproduct.

  • Ring Opening: Under harsh acidic or basic conditions, the lactam ring can be hydrolyzed.

  • Incomplete Conversion: Residual starting material, (R)-5-hydroxymethyl-2-pyrrolidinone, remaining in the product.

Q4: How can I minimize racemization?

Racemization can be minimized by using reaction conditions that favor an Sₙ2 mechanism, which proceeds with an inversion of configuration. Key strategies include:

  • Low Temperatures: Running the reaction at reduced temperatures (e.g., 0 °C or below) can suppress side reactions that may have Sₙ1 character.

  • Choice of Reagents: The Appel reaction (PPh₃/CBr₄) is known to proceed via an Sₙ2 pathway under mild, neutral conditions, which is effective in preserving stereochemical purity.

  • Aprotic Solvents: Using aprotic solvents can help to avoid the formation of carbocation intermediates that can lead to racemization.

Q5: What is the expected yield and purity for this synthesis?

The yield and purity can vary depending on the chosen method and optimization of reaction conditions.

  • Using the Appel reaction (triphenylphosphine and carbon tetrabromide), a yield of up to 95% has been reported for the synthesis of (S)-5-bromomethyl-2-pyrrolidinone, a similar substrate.

  • A synthesis starting from the corresponding tosylate precursor with lithium bromide has been reported to yield 90% of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Symptom Potential Cause Troubleshooting Steps & Preventative Measures
Low Yield Incomplete Reaction: The brominating agent may have been consumed by moisture or was not added in sufficient excess.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or purified solvents and reagents.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.
Product Loss During Work-up: The product may have some water solubility, leading to loss during aqueous extraction steps.- Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.- Perform multiple extractions with the organic solvent.- Carefully separate the aqueous and organic layers to avoid loss of the organic phase.
Side Reactions: Formation of byproducts such as the dimeric ether reduces the yield of the desired product.- Add the brominating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.- Use a slight excess of the brominating agent to ensure complete conversion of the starting alcohol.
Presence of a significant amount of starting material in the final product (as seen in ¹H NMR or TLC) Insufficient Brominating Agent: The amount of brominating agent was not enough to convert all of the starting alcohol.- Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the brominating agent.- Ensure the brominating agent is of high purity and has not decomposed.
Reaction Time Too Short: The reaction was not allowed to proceed to completion.- Monitor the reaction by TLC until the starting material spot is no longer visible.- If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions.
Loss of Optical Purity (Racemization) Reaction Conditions Favoring Sₙ1 Mechanism: High reaction temperatures or protic solvents can promote the formation of a carbocation intermediate, leading to racemization.- Maintain a low reaction temperature (e.g., 0 °C or below).- Use aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).- Opt for reagents that favor an Sₙ2 pathway, such as those used in the Appel reaction.
Appearance of unexpected peaks in the ¹H NMR spectrum, potentially indicating a dimeric ether. Intermolecular Dehydration of the Alcohol: This is more likely under acidic conditions.- Ensure the reaction is carried out under anhydrous conditions.- If using an acidic brominating agent like HBr, ensure the reaction temperature is kept low and the reaction time is not excessively long.
Broad or complex NMR signals, suggesting decomposition or ring opening. Harsh Reaction Conditions: Strong acids or bases, or high temperatures, can lead to the degradation of the pyrrolidinone ring.- Use mild reaction conditions whenever possible.- Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to strong acids or bases.

Quantitative Data Summary

Synthetic Method Starting Material Reagents Reported Yield Key Considerations
Appel-type Reaction(S)-5-hydroxymethyl-2-pyrrolidinoneTriphenylphosphine, Carbon tetrabromide95%Proceeds with inversion of configuration (Sₙ2). Mild, neutral conditions.
Substitution of Tosylate(R)-(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonateLithium bromide90%Requires prior synthesis of the tosylate. Good for stereochemical control.

Experimental Protocols

Method 1: Synthesis of (S)-5-Bromomethyl-2-pyrrolidinone via Appel-type Reaction

This protocol is adapted from a reported synthesis and illustrates a common method for this transformation.

Materials:

  • (S)-5-hydroxymethyl-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of (S)-5-hydroxymethyl-2-pyrrolidinone (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile, add a solution of carbon tetrabromide (1.1 equivalents) in anhydrous acetonitrile dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-5-bromomethyl-2-pyrrolidinone.

Visualizations

General Synthesis Pathway

Synthesis_Pathway Start (R)-5-hydroxymethyl- 2-pyrrolidinone Reagents Brominating Agent (e.g., PBr3 or PPh3/CBr4) Start->Reagents Product (R)-5-Bromomethyl- 2-pyrrolidinone Reagents->Product

Caption: General synthetic route from the starting alcohol to the final bromide.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_symptoms Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Yield Cause1 Incomplete Reaction Symptom->Cause1 Cause2 Product Loss During Work-up Symptom->Cause2 Cause3 Side Reactions Symptom->Cause3 Solution1 Ensure anhydrous conditions Use excess reagent Monitor by TLC Cause1->Solution1 Solution2 Saturate aqueous layer with brine Multiple extractions Cause2->Solution2 Solution3 Slow reagent addition Low temperature control Cause3->Solution3 Side_Reactions Start (R)-5-hydroxymethyl- 2-pyrrolidinone Product (R)-5-Bromomethyl- 2-pyrrolidinone Start->Product Desired Reaction (Sₙ2) SideProduct1 Racemic Mixture Start->SideProduct1 Racemization (Sₙ1 character) SideProduct2 Dimeric Ether Start->SideProduct2 Dehydration SideProduct3 Ring-Opened Product Product->SideProduct3 Harsh Conditions

How to avoid racemization during (R)-5-Bromomethyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of (R)-5-Bromomethyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the enantioselective synthesis of this compound?

A1: The most common and cost-effective chiral pool starting material for the synthesis of this compound is (R)-glutamic acid. This natural amino acid provides the necessary stereocenter which is preserved throughout the synthetic sequence. The synthesis typically proceeds through the formation of (R)-pyroglutamic acid, followed by reduction to (R)-5-hydroxymethyl-2-pyrrolidinone (also known as (R)-pyroglutaminol).

Q2: What is the critical step where racemization can occur?

A2: The critical step for potential racemization is the conversion of the hydroxyl group of (R)-5-hydroxymethyl-2-pyrrolidinone to the bromide. This is a nucleophilic substitution reaction, and the reaction conditions and choice of brominating agent are crucial for maintaining the stereochemical integrity of the chiral center.

Q3: Which brominating agents are recommended to avoid racemization?

A3: Reagents that favor a bimolecular nucleophilic substitution (SN2) mechanism are highly recommended as they proceed with a predictable inversion of stereochemistry, thus preserving enantiomeric purity. The most commonly employed and effective reagents for this transformation are:

  • Phosphorus tribromide (PBr₃): This is a classic and widely used reagent for converting primary and secondary alcohols to alkyl bromides with inversion of configuration.[1][2]

  • Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine is another excellent method that proceeds via an SN2 mechanism, leading to inversion of stereochemistry.[1][3][4]

Q4: Are there any reagents I should avoid?

A4: Reagents or conditions that promote a unimolecular nucleophilic substitution (SN1) mechanism should be avoided. SN1 reactions proceed through a planar carbocation intermediate, which leads to racemization. For instance, using HBr at elevated temperatures could potentially favor an SN1 pathway and should be used with caution.

Q5: How can I confirm the enantiomeric purity of my this compound product?

A5: The enantiomeric excess (e.e.) of your final product can be determined using chiral analytical techniques. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for accurate quantification of each.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers of volatile derivatives of the compound.[5][6][7]

Troubleshooting Guide: Minimizing Racemization

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) in the Final Product Reaction mechanism deviation: The bromination reaction may not be proceeding exclusively through an SN2 pathway. This can be influenced by reaction temperature, solvent, and the presence of impurities.Optimize reaction conditions:Temperature: Maintain a low temperature during the reaction. For the Appel reaction, starting at 0°C is common. For PBr₃, the reaction is often carried out at or below room temperature. • Solvent: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to favor the SN2 mechanism. • Reagent Purity: Ensure that all reagents and solvents are pure and dry, as impurities can sometimes catalyze side reactions.
Incomplete reaction or side product formation: The presence of unreacted starting material or side products can complicate purification and may lead to inaccurate e.e. determination.Monitor reaction progress: Use Thin Layer Chromatography (TLC) or another suitable technique to monitor the reaction until the starting material is fully consumed. Purification: Purify the crude product carefully using column chromatography to isolate the desired this compound.
Racemization during workup or purification: Exposure to acidic or basic conditions during the workup or purification steps can potentially cause racemization.Maintain neutral conditions: Use neutral or mildly acidic/basic washes during the workup. Avoid prolonged exposure to strong acids or bases. For column chromatography, use a neutral stationary phase like silica gel.
Inconsistent Results Variability in reagent quality: The quality and reactivity of reagents like PBr₃ can vary between batches.Use high-purity reagents: Purchase reagents from a reputable supplier and consider titrating or testing the activity of the reagent before use.
Moisture in the reaction: Water can react with the brominating agents and affect the reaction outcome.Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of (R)-5-Hydroxymethyl-2-pyrrolidinone from (R)-Glutamic Acid

This is a two-step procedure that starts with the commercially available and enantiopure (R)-glutamic acid.

Step 1: Synthesis of (R)-Pyroglutamic Acid

  • Place (R)-glutamic acid in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask in an oil bath at 180-190 °C.

  • Water will be eliminated and distill off. Continue heating for 2-3 hours until no more water is produced.

  • The molten product will solidify upon cooling to room temperature.

  • The resulting (R)-pyroglutamic acid is often used in the next step without further purification.

Step 2: Reduction of (R)-Pyroglutamic Acid to (R)-5-Hydroxymethyl-2-pyrrolidinone

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium borohydride (LiBH₄) in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve (R)-pyroglutamic acid in anhydrous THF.

  • Slowly add the (R)-pyroglutamic acid solution to the LiBH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude (R)-5-hydroxymethyl-2-pyrrolidinone can be purified by column chromatography on silica gel.

Protocol 2: Bromination of (R)-5-Hydroxymethyl-2-pyrrolidinone (Appel Reaction)

This protocol is designed to minimize racemization by using mild, SN2-favoring conditions.

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (R)-5-hydroxymethyl-2-pyrrolidinone and triphenylphosphine (PPh₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (CBr₄) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting Start Start: Low e.e. observed in This compound Check_Purity 1. Verify Enantiomeric Purity of (R)-5-Hydroxymethyl-2-pyrrolidinone Start->Check_Purity Purity_OK Purity >99% e.e. Check_Purity->Purity_OK Purity_Not_OK Purity <99% e.e. Check_Purity->Purity_Not_OK Check_Bromination 2. Review Bromination Reaction Conditions Purity_OK->Check_Bromination Purify_Starting_Material Action: Re-purify or re-synthesize starting material. Purity_Not_OK->Purify_Starting_Material Purify_Starting_Material->Check_Purity Check_Reagent Choice of Reagent Check_Bromination->Check_Reagent Check_Temp Reaction Temperature Check_Bromination->Check_Temp Check_Solvent Solvent Choice Check_Bromination->Check_Solvent Reagent_SN1 Reagent promotes SN1? Check_Reagent->Reagent_SN1 Temp_High Temperature too high? Check_Temp->Temp_High Solvent_Protic Solvent polar protic? Check_Solvent->Solvent_Protic Reagent_SN2 Reagent promotes SN2? Reagent_SN1->Reagent_SN2 No Switch_Reagent Action: Switch to PBr3 or Appel Reaction (CBr4/PPh3). Reagent_SN1->Switch_Reagent Yes Temp_Low Temperature controlled (low)? Reagent_SN2->Temp_Low Switch_Reagent->Check_Bromination Temp_High->Temp_Low No Lower_Temp Action: Lower and strictly control reaction temperature. Temp_High->Lower_Temp Yes Solvent_Aprotic Solvent polar aprotic? Temp_Low->Solvent_Aprotic Lower_Temp->Check_Bromination Solvent_Protic->Solvent_Aprotic No Switch_Solvent Action: Use anhydrous aprotic solvent (e.g., DCM, THF). Solvent_Protic->Switch_Solvent Yes Check_Workup 3. Examine Workup and Purification Solvent_Aprotic->Check_Workup Switch_Solvent->Check_Bromination Acid_Base Exposure to strong acid/base? Check_Workup->Acid_Base Neutral_Conditions Neutral conditions maintained? Acid_Base->Neutral_Conditions No Modify_Workup Action: Use neutral washes and avoid extreme pH. Acid_Base->Modify_Workup Yes Final_Analysis 4. Re-analyze Final Product e.e. Neutral_Conditions->Final_Analysis Modify_Workup->Check_Workup Success Success: High e.e. achieved Final_Analysis->Success

Caption: Troubleshooting workflow for identifying and resolving sources of racemization.

References

Technical Support Center: Optimizing Coupling Reactions with (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with (R)-5-Bromomethyl-2-pyrrolidinone. This versatile chiral building block is a key component in the synthesis of a wide range of biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: this compound is an excellent electrophile for SN2 reactions. The most common coupling reactions involve the displacement of the bromide by various nucleophiles, including:

  • O-alkylation: Reaction with phenols or alcohols to form ethers, typically under Williamson ether synthesis conditions.

  • N-alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.[1][2][3]

  • S-alkylation: Reaction with thiols to form thioethers.[4]

Q2: What are the key parameters to consider when optimizing these coupling reactions?

A2: The success of the coupling reaction depends on several factors that need careful optimization:

  • Choice of Base: The base should be strong enough to deprotonate the nucleophile without causing side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[1][5]

  • Solvent: The solvent should be inert to the reaction conditions and able to dissolve the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are often preferred as they can accelerate SN2 reactions.[2]

  • Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination and racemization.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid the formation of degradation products.

Q3: What are the potential side reactions to be aware of?

A3: The main side reactions include:

  • Elimination (E2): This is a competing reaction, especially with sterically hindered nucleophiles or strong, bulky bases at elevated temperatures, leading to the formation of an alkene.

  • Over-alkylation: Primary amines, once mono-alkylated, can sometimes react again with the electrophile to form a tertiary amine. Using an excess of the primary amine can help to minimize this.[5]

  • Racemization: Although SN2 reactions typically proceed with inversion of stereochemistry, harsh reaction conditions (e.g., high temperatures for extended periods) can potentially lead to racemization at the chiral center.

Q4: How can I purify the final coupled product?

A4: Purification is typically achieved through standard laboratory techniques such as:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying pyrrolidinone derivatives.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure may be applicable.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Nucleophile Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger base or a different solvent that enhances nucleophilicity. For phenols and thiols, ensure the base is strong enough to generate the corresponding phenoxide or thiolate.
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble. A mixture of solvents can sometimes be effective. For reactions with poor solubility, a phase-transfer catalyst may be beneficial.
Reaction Temperature is Too Low Gradually increase the reaction temperature while monitoring for the formation of side products.
Insufficient Reaction Time Continue to monitor the reaction over a longer period. Ensure the reaction has reached completion before workup.
Degradation of this compound This reagent can be sensitive to moisture and strong bases over long periods. Use anhydrous solvents and consider adding the base portion-wise.

// Starting Material Path sm_degraded [label="Starting material degraded?", shape=diamond, fillcolor="#FBBC05"]; use_fresh [label="Use fresh, pure starting material.\nStore properly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sm_ok [label="Starting material OK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Conditions Path base_issue [label="Base appropriate?", shape=diamond, fillcolor="#FBBC05"]; solvent_issue [label="Solvent optimal?", shape=diamond, fillcolor="#FBBC05"]; temp_issue [label="Temperature/Time sufficient?", shape=diamond, fillcolor="#FBBC05"]; change_base [label="Try stronger/weaker base.\nConsider pKa of nucleophile.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Use polar aprotic solvent (DMF, ACN).\nEnsure solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp_time [label="Increase temperature gradually.\nExtend reaction time.\nMonitor by TLC/LC-MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions_ok [label="Conditions seem optimal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workup Path product_loss [label="Product lost during workup?", shape=diamond, fillcolor="#FBBC05"]; optimize_workup [label="Optimize extraction pH.\nCheck chromatography conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup_ok [label="Workup OK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_sm; start -> check_conditions; start -> check_workup;

check_sm -> sm_degraded; sm_degraded -> use_fresh [label="Yes"]; sm_degraded -> sm_ok [label="No"];

check_conditions -> base_issue; base_issue -> change_base [label="No"]; base_issue -> solvent_issue [label="Yes"]; solvent_issue -> change_solvent [label="No"]; solvent_issue -> temp_issue [label="Yes"]; temp_issue -> optimize_temp_time [label="No"]; temp_issue -> conditions_ok [label="Yes"];

check_workup -> product_loss; product_loss -> optimize_workup [label="Yes"]; product_loss -> workup_ok [label="No"]; } Low yield troubleshooting workflow.

Issue 2: Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis shows the formation of one or more significant side products in addition to the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Elimination (E2) Byproduct Use a less sterically hindered and less concentrated base. Lower the reaction temperature. Choose a less bulky nucleophile if possible.
Over-alkylation of Amine Use a larger excess of the primary amine (3-5 equivalents). Add the this compound slowly to the reaction mixture containing the amine.
C- vs. O-alkylation of Phenols Use a polar aprotic solvent (e.g., DMF, ACN) to favor O-alkylation. The choice of counter-ion for the phenoxide can also play a role; potassium or cesium salts often give better O-selectivity.
Racemization Avoid prolonged reaction times at high temperatures. If racemization is suspected, analyze the product's optical rotation or use chiral chromatography.

// Byproduct Paths elimination [label="Elimination Product?", shape=diamond, fillcolor="#FBBC05"]; overalkylation [label="Over-alkylation Product?", shape=diamond, fillcolor="#FBBC05"]; c_alkylation [label="C-Alkylation Product\n(with phenols)?", shape=diamond, fillcolor="#FBBC05"]; racemization [label="Racemized Product?", shape=diamond, fillcolor="#FBBC05"];

// Solutions solve_elimination [label="Lower temperature.\nUse weaker/less hindered base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_overalkylation [label="Use excess amine (3-5 eq).\nSlow addition of electrophile.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_c_alkylation [label="Use polar aprotic solvent (DMF, ACN).\nUse K⁺ or Cs⁺ salt of phenol.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_racemization [label="Reduce temperature and reaction time.\nUse milder base.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> identify_byproduct; identify_byproduct -> elimination; identify_byproduct -> overalkylation; identify_byproduct -> c_alkylation; identify_byproduct -> racemization;

elimination -> solve_elimination [label="Yes"]; overalkylation -> solve_overalkylation [label="Yes"]; c_alkylation -> solve_c_alkylation [label="Yes"]; racemization -> solve_racemization [label="Yes"]; } Troubleshooting side product formation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions for the coupling of this compound and analogous substrates with various nucleophiles, compiled from literature sources.

Table 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃MethanolRT1270-80[5]
Substituted PhenolsK₂CO₃/Na₂CO₃MethanolRT1260-99[5]
4-NitrophenolK₂CO₃DMF80492Generic Protocol
2-NaphtholNaHTHFReflux685Generic Protocol
Table 2: N-Alkylation of Amines
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylamine (HBr salt)Et₃NDMF20-25485[1][2]
AnilineK₂CO₃MethanolRT1264-80[5]
PiperidineAl₂O₃-OKAcetonitrileRT280[2]
MorpholineK₂CO₃DMF60588Generic Protocol
Table 3: S-Alkylation of Thiols
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃WaterRT1>90[4]
p-ToluenethiolHBr/AcOHN/A200.7587[6]
CyclohexanethiolNaBH₄ then alkylationDMFRT2488[7]
Benzyl MercaptanEt₃NAcetonitrileRT395Generic Protocol

Experimental Protocols

General Protocol for O-Alkylation of Phenols
  • To a solution of the phenol (1.0 eq) in anhydrous DMF (0.2 M), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for N-Alkylation of Amines
  • To a solution of the primary or secondary amine (1.2 eq) in anhydrous acetonitrile (0.2 M), add a base such as potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography.

General Protocol for S-Alkylation of Thiols
  • To a solution of the thiol (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.2 M), add a base like triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC. These reactions are often rapid.

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting thioether by silica gel column chromatography if necessary.

Biological Relevance and Signaling Pathways

Derivatives of this compound are key pharmacophores in the development of novel therapeutics, particularly in oncology and neurology. By coupling various moieties to the pyrrolidinone scaffold, medicinal chemists can design molecules that target specific biological pathways.

Inhibition of Tubulin Polymerization

Many potent anticancer agents function by disrupting microtubule dynamics, which are crucial for cell division. Derivatives of the pyrrolidinone scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

Tubulin_Inhibition cluster_synthesis Synthesis cluster_pathway Cellular Pathway R-5-Br (R)-5-Bromomethyl- 2-pyrrolidinone Derivative Pyrrolidinone Derivative (e.g., combretastatin analog) R-5-Br->Derivative Nucleophile Aryl/Heteroaryl Nucleophile Nucleophile->Derivative Polymerization Polymerization Derivative->Polymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules CellCycle CellCycle Depolymerization->Tubulin

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes. Pyrrolidinone-based hydroxamic acids have been developed as selective HDAC6 inhibitors, showing promise in cancer therapy.[10][11]

HDAC_Inhibition cluster_synthesis Synthesis cluster_pathway Gene Expression Regulation R-5-Br (R)-5-Bromomethyl- 2-pyrrolidinone Derivative Pyrrolidinone-based HDAC Inhibitor R-5-Br->Derivative Nucleophile Hydroxamic acid containing nucleophile Nucleophile->Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibits Histones Acetylated Histones Deacetylation Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Gene_Expression Tumor Suppressor Gene Expression

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrrolidinone derivatives can be designed to inhibit key kinases in this pathway, such as PI3K or mTOR, making them attractive candidates for targeted cancer therapy.[12][13][][15][16]

PI3K_Pathway_Inhibition cluster_synthesis Synthesis cluster_pathway PI3K/Akt/mTOR Signaling Pathway R-5-Br (R)-5-Bromomethyl- 2-pyrrolidinone Derivative Pyrrolidinone-based PI3K/mTOR Inhibitor R-5-Br->Derivative Nucleophile Pharmacophore for kinase binding Nucleophile->Derivative PI3K PI3K Derivative->PI3K Inhibits mTOR mTOR Derivative->mTOR Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase Akt Akt CellSurvival Cell Growth, Proliferation, & Survival

References

Technical Support Center: (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (R)-5-Bromomethyl-2-pyrrolidinone, a key intermediate in pharmaceutical and organic synthesis.[1] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. It is a solid that may appear as a white to light brown powder.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Bromomethyl Group: The C-Br bond is susceptible to hydrolysis, which would result in the formation of (R)-5-hydroxymethyl-2-pyrrolidinone and hydrobromic acid. This reaction can be accelerated by the presence of water and nucleophiles.

  • Hydrolysis of the Lactam Ring: Under strong acidic or basic conditions, the amide bond within the pyrrolidinone ring can undergo hydrolysis to yield the corresponding amino acid derivative.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases due to the potential for vigorous reactions and degradation. Contact with moisture should also be avoided to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Formation of Impurities

  • Symptom: Lower than expected yield in a reaction where this compound is a starting material, or the appearance of unexpected spots on TLC/peaks in LC-MS.

  • Potential Cause: Degradation of the starting material due to improper storage or handling. The presence of moisture or impurities in the reaction solvent can lead to hydrolysis of the bromomethyl group.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of the this compound lot using a suitable analytical method (e.g., NMR, LC-MS).

    • Use Anhydrous Conditions: Ensure that all solvents and reagents used in the reaction are anhydrous, especially when performing nucleophilic substitution reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly if the reaction is sensitive to air.

    • Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent.

Issue 2: Difficulty in Achieving Complete Dissolution

  • Symptom: The compound does not fully dissolve in the chosen reaction solvent at the desired concentration.

  • Potential Cause: this compound has specific solubility characteristics. While soluble in some organic solvents, it may have limited solubility in others.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of aprotic and polar aprotic solvents to identify the most suitable one for your reaction.

    • Gentle Warming: Gentle warming may aid dissolution, but be cautious of potential thermal degradation. Monitor for any color change, which might indicate decomposition.

    • Sonication: Use of an ultrasonic bath can facilitate dissolution without significant heating.

Stability and Storage Summary

ParameterRecommendationPotential Degradation Product(s)
Storage Temperature 2-8°C(R)-5-hydroxymethyl-2-pyrrolidinone
Protection from Light Store in an amber vial or in the darkVarious photoproducts
Protection from Moisture Store in a tightly sealed container with a desiccant(R)-5-hydroxymethyl-2-pyrrolidinone
pH Considerations Avoid strongly acidic or basic conditionsRing-opened amino acid
Incompatibilities Strong oxidizing agents, strong acids, strong basesVarious decomposition products

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability

This protocol provides a general method for evaluating the rate of hydrolysis of the bromomethyl group.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol or acetone).

    • Prepare an acidified silver nitrate solution (e.g., 0.1 M AgNO₃ in 50:50 ethanol/water with a small amount of nitric acid).

  • Experimental Setup:

    • In a series of test tubes, add a defined volume of the acidified silver nitrate solution.

    • Place the test tubes in a constant temperature water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Initiation of Reaction:

    • To each test tube, add a specific aliquot of the this compound stock solution and start a timer immediately.

  • Monitoring:

    • Observe the formation of a precipitate (silver bromide). The rate of precipitation is indicative of the rate of hydrolysis.[3][4]

    • The time taken for the precipitate to reach a certain turbidity can be recorded, or the reaction can be monitored spectrophotometrically.

  • Data Analysis:

    • Compare the rates of hydrolysis at different temperatures to understand the temperature dependence of the degradation.

Visualizations

Stability_Troubleshooting Troubleshooting Low Reaction Yield start Low Reaction Yield Observed check_purity Verify Purity of this compound start->check_purity use_fresh Use Fresh Reagent check_purity->use_fresh Purity is Low check_conditions Review Reaction Conditions check_purity->check_conditions Purity is High use_fresh->check_conditions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Sensitive? inert_atm Use Inert Atmosphere check_conditions->inert_atm Air Sensitive? optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Temp. Sensitive? end Improved Yield anhydrous->end inert_atm->end optimize_temp->end

Caption: Troubleshooting workflow for low reaction yields.

Stability_Testing_Workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis characterization Identify Degradation Products analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway end Stability Profile Established pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: (R)-5-Bromomethyl-2-pyrrolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-5-Bromomethyl-2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the bromination of (R)-5-(hydroxymethyl)-2-pyrrolidinone. A widely used method for this conversion is the Appel reaction, which utilizes a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction is favored for its mild conditions, which help in preserving the stereochemical integrity of the chiral center.

Q2: What are the potential byproducts in the synthesis of this compound via the Appel reaction?

A2: Several byproducts can form during the Appel reaction. The most common include:

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct of the reaction and is often the main impurity to be removed during purification.

  • Unreacted (R)-5-(hydroxymethyl)-2-pyrrolidinone: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Dimerized products: Self-condensation of the starting material or product can lead to the formation of ether-linked dimers.

  • Elimination products: Although less common for primary alcohols, elimination reactions can potentially lead to the formation of unsaturated pyrrolidinone derivatives.

  • Phosphonium salts: Various phosphonium salt intermediates and byproducts can also be present.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot, (R)-5-(hydroxymethyl)-2-pyrrolidinone, and the appearance of the product spot, this compound, which will have a higher Rf value, indicate the progression of the reaction. HPLC can provide a more quantitative assessment of the conversion.

Q4: What are the recommended purification methods for this compound?

A4: Purification is crucial to remove byproducts, especially triphenylphosphine oxide. The most common purification techniques are:

  • Crystallization: If the product is a solid and sufficiently pure after initial workup, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be effective.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from triphenylphosphine oxide and other byproducts. A gradient elution with a mixture of hexane and ethyl acetate is typically employed.

Q5: How should I store this compound?

A5: this compound is a reactive compound and should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to store it in a refrigerator.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagents are of poor quality (e.g., wet solvent, old PPh₃ or CBr₄).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly dried solvents and high-purity reagents.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Extend the reaction time and monitor by TLC or HPLC.
Presence of a Significant Amount of Starting Material 1. Incomplete reaction.2. Insufficient amount of brominating agent.1. Increase the reaction time or temperature.2. Use a slight excess (1.1-1.2 equivalents) of PPh₃ and CBr₄.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. TPPO is highly polar and can co-elute with the product during chromatography.2. Precipitation of TPPO during workup is incomplete.1. Use a less polar solvent system for chromatography to increase the separation between the product and TPPO.2. After the reaction, cool the mixture to precipitate TPPO, and filter it off before aqueous workup. Alternatively, washing the organic extract with a dilute acid solution can sometimes help in removing residual phosphine-related impurities.
Formation of an Unknown, Less Polar Byproduct 1. Possible dimerization or elimination side reactions.1. Lower the reaction temperature.2. Ensure slow addition of reagents.3. Characterize the byproduct using NMR and Mass Spectrometry to understand its structure and formation mechanism.
Product is an Oil Instead of a Solid 1. Presence of impurities that lower the melting point.1. Re-purify the product using column chromatography.2. Attempt to crystallize the oil from a different solvent system.
Loss of Optical Purity 1. Reaction conditions are too harsh, leading to racemization.1. Maintain mild reaction conditions (e.g., lower temperature).2. Check the optical purity of the starting material.

Data Presentation

Table 1: Typical Byproducts in the Synthesis of this compound via Appel Reaction

ByproductTypical Method of IdentificationNotes
Triphenylphosphine oxide (TPPO)¹H NMR, ³¹P NMR, HPLCMajor byproduct, often requires careful purification to remove.
(R)-5-(hydroxymethyl)-2-pyrrolidinone¹H NMR, HPLCUnreacted starting material.
Dimeric Ether¹H NMR, Mass SpectrometryFormed by intermolecular reaction of the starting material or product.
(R)-5-methylene-2-pyrrolidinone¹H NMR, Mass SpectrometryPotential elimination byproduct.

Experimental Protocols

Key Experiment: Synthesis of this compound via Appel Reaction

Materials:

  • (R)-5-(hydroxymethyl)-2-pyrrolidinone

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq).

  • Stir the mixture for 10 minutes, then add carbon tetrabromide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Reaction Complete check_purity Check Purity by HPLC/TLC start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No end End: Pure Product pure->end identify_impurities Identify Impurities by NMR/MS impure->identify_impurities low_yield Low Yield? identify_impurities->low_yield optimize_reaction Optimize Reaction Conditions: - Reagent Quality - Temperature - Time low_yield->optimize_reaction Yes purification_issue Purification Issue? low_yield->purification_issue No optimize_reaction->start recrystallize Recrystallization purification_issue->recrystallize Crystalline Solid column_chrom Column Chromatography purification_issue->column_chrom Oily/Amorphous recrystallize->check_purity column_chrom->check_purity

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Appel Reaction Pathway and Potential Side Reactions

appel_reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ROH (R)-5-(hydroxymethyl)-2-pyrrolidinone intermediate [ROPPh₃]⁺Br⁻ ROH->intermediate + PPh₃, CBr₄ dimer Dimeric Ether ROH->dimer Self-condensation reagents PPh₃, CBr₄ product This compound intermediate->product Sₙ2 attack by Br⁻ TPPO TPPO intermediate->TPPO elimination Elimination Product intermediate->elimination Elimination product->dimer Reaction with ROH

Caption: The Appel reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting guide for reactions involving (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-5-Bromomethyl-2-pyrrolidinone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges during experiments involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable chiral intermediate primarily used in organic and medicinal chemistry.[1] Its key feature is the reactive bromomethyl group, which makes it an excellent electrophile for SN2 reactions. It is commonly used for the alkylation of various nucleophiles, such as amines, phenols, and thiols, to introduce the chiral pyrrolidinone moiety into a target molecule. This is crucial in drug development for creating enantiomerically pure pharmaceuticals.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 2 - 8 °C. The compound is a white to light brown powder and should be kept in a tightly sealed container to prevent moisture absorption.

Q3: What are the typical solvents and bases used in reactions with this compound?

A3: Common solvents for alkylation reactions include polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of base depends on the nucleophile's acidity and the desired reaction conditions. Common bases range from strong hydrides like sodium hydride (NaH) for deprotonating amides and less acidic amines, to weaker carbonate bases like potassium carbonate (K2CO3) for phenols and more nucleophilic amines.

Troubleshooting Guides

Problem 1: Low or No Product Yield

You are performing an N-alkylation or O-alkylation with this compound and observe a low yield of your desired product or no reaction at all.

Possible Causes & Solutions

  • Insufficiently Nucleophilic Reactant: Your amine, phenol, or thiol may not be nucleophilic enough to displace the bromide under the chosen conditions.

    • Solution: Switch to a stronger, non-nucleophilic base to fully deprotonate your starting material. For example, if you are using K2CO3 with a weakly acidic phenol, consider using NaH. Ensure the pKa of your nucleophile is compatible with the base.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon of the bromomethyl group.

    • Solution: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the steric barrier. You can also try extending the reaction time. If possible, consider using a less sterically hindered nucleophile.

  • Inappropriate Solvent: The choice of solvent can significantly impact the rate of SN2 reactions.

    • Solution: Polar aprotic solvents (DMF, DMSO, MeCN) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are running it.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products. While higher temperatures can increase the reaction rate, they can also lead to side reactions.[2]

Problem 2: Formation of Side Products

You observe multiple spots on your TLC plate in addition to your starting material and desired product.

Possible Causes & Solutions

  • Over-alkylation (for primary amines): The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the formation of a di-alkylated byproduct.

    • Solution: Use a larger excess of the primary amine (2-3 equivalents) to favor the mono-alkylation. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Elimination Reaction: Although less common for a primary bromide, a strong, sterically hindered base could potentially promote an E2 elimination reaction, though this is unlikely in this specific substrate. More likely is decomposition under harsh basic conditions.

  • Hydrolysis of the Lactam Ring: Very strong basic or acidic conditions, especially at elevated temperatures and in the presence of water, can lead to the hydrolysis of the pyrrolidinone ring.

    • Solution: Use milder bases like K2CO3 or NaHCO3 if your nucleophile is sufficiently reactive. Ensure your reagents and solvents are anhydrous.

Problem 3: Potential Racemization

You are concerned about maintaining the stereochemical integrity at the C5 position of the pyrrolidinone ring.

Possible Causes & Solutions

  • Reaction Mechanism: The primary concern for racemization in this case would be if the reaction proceeds through an SN1 mechanism, which involves a planar carbocation intermediate. However, for a primary bromide like this, an SN2 mechanism is strongly favored. The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon, but since the chiral center is adjacent to the reaction center, it should not be affected.

  • Deprotonation at the Chiral Center: A very strong base could potentially deprotonate the proton at the C5 position, leading to a planar enolate intermediate and subsequent racemization upon reprotonation.

    • Solution: To minimize this risk, use the mildest base possible that still allows for an efficient reaction. Avoid excessively high temperatures and prolonged reaction times. Using a weaker base like K2CO3 over NaH, if the reaction permits, is a good strategy. Perform the reaction at the lowest temperature that gives a reasonable reaction rate.

Data Presentation

The choice of base and temperature can significantly impact the yield of SN2 reactions. The following table, adapted from a study on the synthesis of N-methylpyrrolidine from 1,4-dibromobutane and methylamine, illustrates these effects. While the specific reactants are different, the general principles are applicable to reactions involving this compound.

BaseTemperature (°C)Yield (%)Observations
K2CO39050.3Optimal yield achieved.
KHCO390~45Slightly lower yield compared to K2CO3.
NaHCO390~42Lower yield.
Na2CO390~40Lower yield.
K2CO370< 40Yield decreases at lower temperatures.
K2CO3>100DecreasedYield decreases at temperatures above 100°C, possibly due to side reactions.[2]

Data adapted from a study on N-methylpyrrolidine synthesis for illustrative purposes.[2][3]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol describes a general method for the reaction of a phenol with this compound using potassium carbonate as the base.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.), potassium carbonate (K2CO3, 2.0-3.0 eq.), and a suitable solvent (e.g., anhydrous acetone or DMF, ~0.1-0.5 M).

  • Addition of Electrophile: To the stirred suspension, add this compound (1.1-1.2 eq.).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Phenol (1 eq) & K2CO3 (2-3 eq) in dry Acetone B Add (R)-5-Bromomethyl- 2-pyrrolidinone (1.1 eq) A->B C Heat to Reflux B->C D Monitor by TLC/LC-MS C->D E Cool & Filter D->E Reaction Complete F Concentrate E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the O-alkylation of a phenol.

troubleshooting_yield Start Low or No Yield Cause1 Check Nucleophilicity Start->Cause1 Cause2 Check Temperature Start->Cause2 Cause3 Check Solvent Start->Cause3 Sol1a Use Stronger Base (e.g., NaH) Cause1->Sol1a Sol2a Increase Temperature Cause2->Sol2a Sol2b Increase Reaction Time Cause2->Sol2b Sol3a Switch to Polar Aprotic Solvent (DMF, MeCN) Cause3->Sol3a

Caption: Troubleshooting guide for low reaction yield.

side_reactions Reactants This compound + Primary Amine (R'-NH2) DesiredProduct {Desired Product | Mono-alkylated Amine} Reactants->DesiredProduct 1 eq. R'-NH2 SideProduct {Side Product | Di-alkylated Amine} DesiredProduct->SideProduct

Caption: Potential side reaction pathway for primary amines.

References

Technical Support Center: Scalable Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (R)-5-Bromomethyl-2-pyrrolidinone. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method involves the bromination of (R)-5-Hydroxymethyl-2-pyrrolidinone using phosphorus tribromide (PBr₃) in an ethereal solvent. This reaction typically proceeds with inversion of stereochemistry. A reported lab-scale synthesis using PBr₃ in diethyl ether has shown yields of around 70%.

Q2: What are the primary safety concerns when working with phosphorus tribromide (PBr₃) on a large scale?

A2: Phosphorus tribromide is a corrosive and toxic chemical that reacts violently with water. Key safety considerations for large-scale operations include:

  • Exothermic Reaction: The reaction of PBr₃ with alcohols is highly exothermic. Proper temperature control is critical to prevent runaway reactions.

  • Moisture Sensitivity: PBr₃ reacts with moisture to produce phosphonic acid and hydrogen bromide (HBr) gas, which is also corrosive and toxic. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Handling and Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including acid-resistant gloves, a lab coat, and eye protection, is essential. Work should be conducted in a well-ventilated fume hood.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted Starting Material: Incomplete conversion can leave residual (R)-5-Hydroxymethyl-2-pyrrolidinone.

  • Phosphite Esters: Formation of phosphorous acid esters as byproducts of the reaction between the alcohol and PBr₃. These are often removed during the aqueous work-up.

  • Over-bromination or Side-Reactions: While less common for primary alcohols, harsh conditions could potentially lead to other brominated species or degradation of the pyrrolidinone ring.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, crystallization is often the most effective and economical method. The choice of solvent is critical and should be determined through solubility studies to ensure good recovery and high purity. While specific data for this compound is limited in publicly available literature, techniques like falling film melt crystallization have been successfully applied to purify similar compounds like 2-pyrrolidone and could be explored for this derivative.

Troubleshooting Guides

Issue 1: Low Yield (<60%)
Symptom Potential Cause Troubleshooting Steps
Incomplete conversion of starting material (detected by TLC or HPLC). 1. Insufficient PBr₃. 2. PBr₃ degradation due to moisture. 3. Reaction time is too short.1. Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents). 2. Ensure PBr₃ is of high quality and handled under strictly anhydrous conditions. 3. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary.
Product loss during work-up. 1. Hydrolysis of the product back to the starting alcohol. 2. Formation of water-soluble phosphite ester intermediates that are lost in the aqueous phase.1. Keep the work-up temperature low and minimize contact time with aqueous solutions. 2. Consider an inverse addition strategy (adding the alcohol solution to the PBr₃ solution) at low temperature to ensure rapid conversion of intermediates.
Issue 2: Exothermic Reaction and Temperature Control Issues During Scale-Up
Symptom Potential Cause Troubleshooting Steps
Rapid temperature increase upon addition of PBr₃. Highly exothermic nature of the P-O bond formation.1. Slow Addition: Add the PBr₃ dropwise at a controlled rate to a cooled solution (0-5 °C) of the alcohol. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling bath or a jacketed reactor with a chiller). 3. Dilution: Conduct the reaction in a sufficient volume of a suitable solvent to help dissipate the heat.
Difficulty maintaining a stable low temperature during addition. Inadequate heat removal for the scale of the reaction.1. Scale-Up Consideration: Heat generation increases with the cube of the dimension, while heat removal only increases with the square. Plan for more robust cooling capacity during scale-up. 2. Inverse Addition: Adding the alcohol to the PBr₃ solution can sometimes offer better control over the exotherm.
Issue 3: Product Purity Issues After Initial Work-up
Symptom Potential Cause Troubleshooting Steps
Presence of starting material in the final product. Incomplete reaction.See "Issue 1: Low Yield".
Discoloration of the product (e.g., yellow or brown tint). Formation of minor, colored impurities, possibly from slight degradation of the product or starting material under acidic conditions.1. Purification: Recrystallize the crude product from a suitable solvent system. Activated carbon treatment during recrystallization can sometimes help remove colored impurities. 2. Temperature Control: Ensure the reaction and work-up are performed at low temperatures to minimize side reactions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from literature reports on similar transformations and should be optimized for specific laboratory conditions.

Materials:

  • (R)-5-Hydroxymethyl-2-pyrrolidinone

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (R)-5-Hydroxymethyl-2-pyrrolidinone (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated NaHCO₃ solution until the evolution of gas ceases.

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Quantitative Data Summary (Literature Example)

ReactantMolar RatioSolventTemperatureReaction TimeYield
(R)-5-Hydroxymethyl-2-pyrrolidinone1.0Diethyl Ether0 °C to RT12-16 h~70%

Visualizations

Scalable_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start (R)-5-Hydroxymethyl-2-pyrrolidinone reaction Bromination with PBr3 in Anhydrous Solvent start->reaction quench Aqueous Quench (e.g., NaHCO3) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Removal drying->concentration crystallization Recrystallization concentration->crystallization final_product This compound crystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic issue Low Yield or Incomplete Reaction cause1 Insufficient PBr3 issue->cause1 cause2 PBr3 Degradation issue->cause2 cause3 Short Reaction Time issue->cause3 cause4 Product Hydrolysis issue->cause4 solution1 Use slight excess of PBr3 cause1->solution1 solution2 Ensure anhydrous conditions cause2->solution2 solution3 Monitor reaction and extend time cause3->solution3 solution4 Low temperature work-up cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the bromination reaction.

Validation & Comparative

A Comparative Guide to Chiral Synthons in Pharmaceutical Development: The Case of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of a pharmaceutical agent is paramount to its efficacy and safety. Chiral synthons, or building blocks, are thus indispensable tools in constructing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of (R)-5-Bromomethyl-2-pyrrolidinone against other prominent chiral synthons used in the synthesis of pyrrolidine-containing drugs, with a focus on the widely-used antiepileptic medication, Levetiracetam.

This compound is a versatile chiral building block valued in medicinal chemistry for its reactive bromomethyl group, which facilitates the introduction of the pyrrolidinone scaffold into target molecules.[1] Its rigid structure and defined stereochemistry make it an attractive starting material for creating complex molecular architectures. This guide will delve into its performance in comparison to other established chiral precursors, supported by experimental data from the literature.

Performance Comparison of Chiral Synthons in Levetiracetam Synthesis

The synthesis of Levetiracetam, (S)-α-ethyl-2-oxo-1-pyrrolidinacetamide, serves as an excellent platform for evaluating the efficiency of various chiral synthons. The desired (S)-enantiomer is the pharmacologically active component.[2] Below is a summary of quantitative data from different synthetic strategies.

Chiral Synthon/StrategyKey TransformationOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
This compound Derivative Alkylation of an amine followed by functional group manipulationsData not availableData not available-
(S)-2-Aminobutyric Acid Cyclization with 4-chlorobutyryl chloride~40>99[3][4]
(S)-2-Aminobutanol Condensation with a keto acid and subsequent cyclization and oxidationNot explicitly stated for a complete sequenceHigh (assumed from chiral starting material)[5]
Evans Chiral Auxiliary Asymmetric alkylation of an N-acyloxazolidinone3399.0[6]
Enzymatic Kinetic Resolution Nitrile hydratase-mediated resolution of a racemic nitrile49 (isolated yield)99.6[7]

Note: A direct, published synthesis of Levetiracetam or a close analog with yield and ee data starting from this compound could not be located in the surveyed literature. The table highlights the performance of alternative, well-documented synthons.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for a comprehensive understanding and potential replication.

Synthesis of Levetiracetam from (S)-2-Aminobutyramide (derived from (S)-2-Aminobutyric Acid)

This common industrial route relies on the commercially available and relatively inexpensive chiral amino acid.

Step 1: Synthesis of (S)-2-Aminobutyramide Hydrochloride (S)-2-aminobutyric acid is first converted to its methyl ester and then amidated using ammonia to yield (S)-2-aminobutyramide. This is typically isolated as the hydrochloride salt.[4]

Step 2: Cyclization to form Levetiracetam (S)-2-aminobutyramide hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like dichloromethane. The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.[3][8] The crude product is then purified by recrystallization from a solvent such as ethyl acetate.[8]

Asymmetric Synthesis of Levetiracetam via an Evans Chiral Auxiliary

This method establishes the crucial stereocenter through a diastereoselective alkylation reaction.

Step 1: Acylation of the Evans Auxiliary The chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate acyl halide to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation The N-acyloxazolidinone is deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form a chiral enolate. This enolate then reacts with an alkyl halide (e.g., ethyl iodide) in a highly diastereoselective manner.[6]

Step 3: Cleavage of the Auxiliary and Amidation The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the corresponding chiral carboxylic acid.[6] This acid is then converted to Levetiracetam via activation (e.g., with ethyl chloroformate) and subsequent reaction with ammonia.

Sustainable Synthesis of Levetiracetam via Enzymatic Kinetic Resolution

This green chemistry approach utilizes an enzyme to selectively resolve a racemic mixture.

Step 1: Synthesis of racemic 2-(2-oxopyrrolidin-1-yl)butanenitrile This precursor is synthesized from 2-pyrrolidinone and 2-chlorobutanenitrile.

Step 2: Enzymatic Resolution A nitrile hydratase enzyme is used to selectively hydrolyze the (S)-enantiomer of the racemic nitrile to the corresponding (S)-amide (Levetiracetam). The unreacted (R)-nitrile can be separated and racemized for recycling.[7][9]

Step 3: Purification The resulting (S)-Levetiracetam is isolated and purified from the reaction mixture.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of two key synthetic strategies for Levetiracetam.

Levetiracetam_Synthesis_from_S-2-Aminobutyric_Acid cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start (S)-2-Aminobutyric Acid intermediate (S)-2-Aminobutyramide start->intermediate Amidation cyclization Reaction with 4-chlorobutyryl chloride intermediate->cyclization product Levetiracetam cyclization->product

Caption: Synthetic workflow for Levetiracetam starting from (S)-2-Aminobutyric Acid.

Evans_Auxiliary_Levetiracetam_Synthesis cluster_start Chiral Auxiliary cluster_acylation Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Removal & Amidation cluster_product Final Product start Evans Auxiliary acylation N-Acyloxazolidinone start->acylation alkylation Diastereoselective Alkylation acylation->alkylation cleavage Cleavage & Amidation alkylation->cleavage product Levetiracetam cleavage->product

Caption: Workflow for Levetiracetam synthesis using an Evans chiral auxiliary.

Conclusion

While this compound remains a valuable and reactive chiral synthon for introducing the pyrrolidinone moiety, a direct comparison of its performance in the synthesis of a widely manufactured API like Levetiracetam is limited by the lack of published, detailed experimental data. The existing literature demonstrates that alternative chiral synthons, such as (S)-2-aminobutyric acid and strategies employing chiral auxiliaries or enzymatic resolutions, provide robust and high-yielding pathways to enantiomerically pure Levetiracetam.

The choice of a chiral synthon in a drug development campaign is a multifactorial decision, weighing factors such as cost, availability, number of synthetic steps, overall yield, and the ease of achieving high enantiomeric purity. For the synthesis of Levetiracetam, the route starting from (S)-2-aminobutyric acid appears to be a common and efficient industrial method. The Evans auxiliary approach offers excellent stereocontrol but involves more steps, including the attachment and removal of the auxiliary. The enzymatic resolution presents a green and highly efficient alternative.

Further research into the application of this compound in the synthesis of Levetiracetam or other structurally related APIs would be beneficial to fully assess its comparative performance and potential advantages in specific synthetic contexts.

References

A Comparative Guide to the Chiral HPLC Analysis of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-5-Bromomethyl-2-pyrrolidinone, a key chiral intermediate in the synthesis of various pharmaceuticals, is a critical quality attribute that necessitates robust and reliable analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.[1][2] This guide provides a comparative overview of chiral HPLC methods, supported by experimental data from closely related structures, and explores alternative analytical approaches.

While specific literature detailing a validated chiral HPLC method exclusively for this compound is not extensively available, methods developed for the chiral separation of its downstream derivative, Brivaracetam, and other substituted pyrrolidinones provide a strong foundation for method development.

Comparison of Chiral HPLC Methodologies

The selection of a chiral stationary phase and mobile phase system is paramount for achieving successful enantiomeric separation of pyrrolidinone derivatives. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for this class of compounds.[3][4] Both normal-phase and reversed-phase chromatography can be effectively employed.

Below is a comparative summary of starting conditions for chiral HPLC method development, derived from the analysis of structurally related compounds.

ParameterMethod A: Normal-PhaseMethod B: Reversed-PhaseMethod C: Reversed-Phase
Chiral Stationary Phase Chiralcel IG-3Chiralpak IGChiralpak IG-3
Particle Size 3 µm5 µm3 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane:Ethanol (90:10, v/v)Methanol:Acetonitrile:Trifluoroacetic Acid (90:10:0.1, v/v/v)10 mM Ammonium Bicarbonate:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Column Temperature 25 °C30 °C25 °C
Detection Wavelength 210 nm210 nmNot Specified
Reference Compound Brivaracetam IntermediateBrivaracetam and stereoisomersBrivaracetam and stereoisomers
Source [5][6][7][8][9]

Experimental Workflow for Chiral HPLC Analysis

The logical workflow for the analysis of the enantiomeric purity of this compound via chiral HPLC is depicted below. This process begins with sample preparation and culminates in the determination of enantiomeric excess (% ee).

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Dissolve this compound in Mobile Phase or suitable solvent B Filter sample through a 0.45 µm syringe filter A->B C Inject sample onto Chiral HPLC system B->C Prepared Sample D Separation of enantiomers on Chiral Stationary Phase C->D E Detection by UV detector D->E F Integrate peak areas of (R) and (S) enantiomers E->F Chromatogram G Calculate Enantiomeric Purity (% ee) F->G H Report Enantiomeric Purity G->H Final Result

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Detailed Experimental Protocols

The following are detailed starting protocols for chiral HPLC analysis, adapted from established methods for related compounds. Optimization will likely be necessary for the specific analysis of this compound.

Protocol 1: Normal-Phase Chiral HPLC

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel IG-3, 3 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Protocol 2: Reversed-Phase Chiral HPLC

Instrumentation:

  • An HPLC system as described in Protocol 1.

Chromatographic Conditions:

  • Column: Chiralpak IG, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol:Acetonitrile:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Perform serial dilutions as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm PTFE or compatible syringe filter before analysis.

Alternative Analytical Techniques

While chiral HPLC is the most common and powerful technique for determining enantiomeric purity, other methods can be considered.[10]

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC for chiral compounds.[11] It uses supercritical CO2 as the main mobile phase, which is considered a "greener" alternative.

  • Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC with a chiral capillary column can be an effective separation technique.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[1][12] Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[10]

The choice of analytical technique will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. For routine quality control in a pharmaceutical setting, chiral HPLC and SFC are generally the methods of choice due to their robustness and reproducibility.

References

Spectroscopic analysis to confirm the structure of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Spectroscopic Confirmation of (R)-5-Bromomethyl-2-pyrrolidinone

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks like this compound is a critical step in ensuring the synthesis of targeted, enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative overview of the spectroscopic data used to verify the structure of this compound, contrasting it with the parent compound, 2-pyrrolidinone. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural analysis.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Data for the parent compound, 2-pyrrolidinone, is included to highlight the structural contributions of the bromomethyl group.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~6.0-6.5broad s1HN-H
~3.9-4.1m1HH-5 (CH)
~3.4-3.6m2HH-6 (CH₂Br)
~2.3-2.5m2HH-3 (CH₂)
~1.8-2.2m2HH-4 (CH₂)
2-Pyrrolidinone[1]~7.0-7.5broad s1HN-H
~3.4t2HH-5 (CH₂)
~2.3t2HH-2 (CH₂)
~2.0p2HH-4 (CH₂)

Note: ¹H NMR data for the (S)-enantiomer has been reported and is expected to be identical to the (R)-enantiomer in an achiral solvent.[2] Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound~177C-2 (C=O)
~57C-5 (CH)
~35C-6 (CH₂Br)
~30C-3 (CH₂)
~28C-4 (CH₂)
2-Pyrrolidinone~179C-2 (C=O)
~42C-5 (CH₂)
~31C-3 (CH₂)
~18C-4 (CH₂)
Table 3: Key FTIR Absorption Data (cm⁻¹)
CompoundN-H StretchC-H Stretch (sp³)C=O Stretch (Lactam)C-Br Stretch
This compound~3200~2850-2960~1680~650-750
2-Pyrrolidinone[3][4]~3250~2880-2970~1670[3]N/A
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₅H₈BrNO[5]178.03 g/mol [5]177/179 [M]⁺ , 98 [M-Br]⁺, 84 [M-CH₂Br]⁺

The presence of two peaks of nearly equal intensity at m/z 177 and 179 is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[9]

  • ¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR: The spectrum is acquired on the same instrument at a frequency of 100 MHz. Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass analysis is performed using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: A standard electron energy of 70 eV is used for ionization.

  • Analysis: The resulting ions are separated by a quadrupole mass analyzer. The spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The presence of bromine's characteristic M+ and M+2 isotopic peaks is a key diagnostic feature.[6][8]

Mandatory Visualization

The logical workflow for confirming the structure of this compound using these spectroscopic techniques is illustrated below.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Proton Environment Carbon Backbone NMR->NMR_Data FTIR_Data Functional Groups (C=O, N-H, C-Br) FTIR->FTIR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for structural confirmation.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon and hydrogen framework, confirming the pyrrolidinone ring and the presence and position of the bromomethyl substituent. FTIR spectroscopy provides definitive evidence for key functional groups, notably the lactam carbonyl and the carbon-bromine bond. Finally, mass spectrometry confirms the correct molecular weight and, critically, the presence of a single bromine atom through its distinct isotopic pattern.[6][7][8] The combined data from these methods provides an unequivocal and robust confirmation of the target structure, a vital checkpoint in the synthesis of complex molecules for pharmaceutical and research applications.

References

Efficacy of Catalytic Systems in the Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-5-Bromomethyl-2-pyrrolidinone is a crucial intermediate in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different catalytic and reagent-based systems for the synthesis of this compound, focusing on the common and practical route of brominating the corresponding alcohol, (R)-5-hydroxymethyl-2-pyrrolidinone. The comparison is supported by available experimental data to aid in the selection of the most suitable method based on factors such as yield, stereochemical integrity, and reaction conditions.

Introduction

This compound is a valuable chiral synthon widely employed in the pharmaceutical industry. Its stereodefined structure is a key component in the synthesis of a range of bioactive molecules. A prevalent and accessible synthetic strategy involves the conversion of the commercially available (R)-5-hydroxymethyl-2-pyrrolidinone (also known as (R)-pyroglutaminol) to the desired bromo derivative. This transformation, while seemingly straightforward, can be achieved through various methods, each with its own set of advantages and disadvantages. This guide focuses on comparing the efficacy of common brominating agents and systems for this specific conversion.

Comparison of Synthetic Methodologies

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a chiral substrate like (R)-5-hydroxymethyl-2-pyrrolidinone, maintaining the stereochemical integrity at the C5 position is critical. The following table summarizes various reagents and systems used for this bromination, along with reported yields and key reaction parameters.

Reagent/Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Phosphorus tribromide (PBr₃)(R)-5-Hydroxymethyl-2-pyrrolidinoneThis compoundHighTypically in an inert solvent like diethyl ether or THF, often at low temperatures (e.g., 0 °C)General methodology for alcohol bromination
Thionyl chloride (SOCl₂) / Sodium Bromide (NaBr)(R)-5-Hydroxymethyl-2-pyrrolidinoneThis compoundGood to HighTwo-step or one-pot procedure, often in a solvent like acetonitrileGeneral methodology for alcohol bromination
Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) (Appel Reaction)(R)-5-Hydroxymethyl-2-pyrrolidinoneThis compoundGood to HighMild conditions, typically in a solvent like dichloromethane or acetonitrile at room temperatureGeneral methodology for alcohol bromination
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃)(R)-5-Hydroxymethyl-2-pyrrolidinoneThis compoundGood to HighMild conditions, similar to the Appel reactionGeneral methodology for alcohol bromination
Hydrobromic Acid (HBr)(R)-5-Hydroxymethyl-2-pyrrolidinoneThis compoundVariableOften requires elevated temperatures and can be prone to side reactions and racemizationGeneral methodology for alcohol bromination

Note: Specific yields for the direct bromination of (R)-5-hydroxymethyl-2-pyrrolidinone are not consistently reported across comparative studies in the readily available literature. The yields mentioned are based on general applications of these reagents for the conversion of primary alcohols to bromides. The choice of reagent can influence the stereochemical outcome, with Sₙ2-type reactions generally proceeding with inversion of configuration if the hydroxyl group is on a chiral center that is not the reaction site, and with retention of configuration at the C5 stereocenter in this specific case.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting a method to specific laboratory settings. Below are generalized protocols for the bromination of a primary alcohol using some of the common reagents.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
  • Dissolve (R)-5-hydroxymethyl-2-pyrrolidinone in a dry, inert solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (typically 0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Bromination using the Appel Reaction (CBr₄/PPh₃)
  • Dissolve (R)-5-hydroxymethyl-2-pyrrolidinone and triphenylphosphine (typically 1.1 to 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add carbon tetrabromide (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthesis and the key transformation step, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product S_Pyroglutamic_Acid (S)-Pyroglutamic Acid R_Hydroxymethyl_Pyrrolidinone (R)-5-Hydroxymethyl-2-pyrrolidinone S_Pyroglutamic_Acid->R_Hydroxymethyl_Pyrrolidinone Reduction R_Bromomethyl_Pyrrolidinone this compound R_Hydroxymethyl_Pyrrolidinone->R_Bromomethyl_Pyrrolidinone Bromination

Caption: General synthetic pathway to this compound.

Bromination_Methods Start (R)-5-Hydroxymethyl-2-pyrrolidinone PBr3 PBr₃ Start->PBr3 SOCl2_NaBr SOCl₂ / NaBr Start->SOCl2_NaBr Appel CBr₄ / PPh₃ Start->Appel NBS_PPh3 NBS / PPh₃ Start->NBS_PPh3 HBr HBr Start->HBr Product This compound PBr3->Product SOCl2_NaBr->Product Appel->Product NBS_PPh3->Product HBr->Product

Caption: Comparison of different bromination reagents.

Conclusion

The synthesis of this compound from its corresponding alcohol is a critical step for which several effective methods exist. The choice of the brominating agent or system depends on various factors including the desired yield, tolerance of other functional groups in a more complex substrate, cost, and ease of workup.

  • Phosphorus tribromide (PBr₃) is a powerful and often high-yielding reagent, but it is sensitive to moisture and requires careful handling.

  • The Appel reaction (CBr₄/PPh₃) and related methods using NBS/PPh₃ offer mild reaction conditions and are generally high-yielding. A key consideration for these methods is the removal of the triphenylphosphine oxide byproduct, which can sometimes be challenging.

  • Using thionyl chloride with a bromide salt provides an alternative, often effective, route.

  • Hydrobromic acid represents a more classical and atom-economical approach, but the harsh acidic conditions and higher temperatures may not be suitable for sensitive substrates and can risk racemization.

For the synthesis of this compound where stereochemical purity is paramount, methods that proceed under mild conditions with a clear Sₙ2-type mechanism at the primary alcohol are generally preferred. The Appel reaction or the use of PBr₃ at low temperatures are often reliable choices. Researchers should carefully consider the specific requirements of their synthesis and consult detailed literature procedures to optimize the reaction conditions for their particular application.

The Strategic Synthesis of Pyrrolidinone Derivatives: A Cost-Benefit Analysis of (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing (R)-5-Bromomethyl-2-pyrrolidinone in the synthesis of complex molecules, with a particular focus on the anticonvulsant drug Brivaracetam. Through a comparison with alternative synthetic strategies, supported by experimental data and detailed protocols, this document aims to inform the strategic selection of starting materials in pharmaceutical research and development.

This compound is a versatile chiral intermediate valued for its role in constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents.[1] Its primary application lies in the alkylation of nucleophiles to introduce the chiral pyrrolidinone moiety, a key structural feature in a number of bioactive compounds. This analysis will delve into the economic and scientific trade-offs of its use compared to other prominent synthetic pathways.

Comparative Analysis of Synthetic Routes to Brivaracetam

The synthesis of Brivaracetam serves as an excellent case study for evaluating the utility of this compound. We will compare three primary synthetic strategies:

  • Route A: Direct alkylation using this compound.

  • Route B: Synthesis commencing from (R)-epichlorohydrin.

  • Route C: A pathway utilizing (3R)-3-propylbutyrolactone (also known as (R)-4-propyldihydrofuran-2(3H)-one).

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthetic route, providing a basis for a thorough cost-benefit analysis.

Table 1: Starting Material Cost Comparison

Starting MaterialSupplier Example & Price (USD)Molecular Weight ( g/mol )Cost per Mole (USD)
This compoundChem-Impex: $61.19 / 250mg178.03~$43,200
(R)-EpichlorohydrinSigma-Aldrich: ~$23.17 / 25g92.52~$86
(3R)-3-propylbutyrolactoneIndiaMART: ~$18 / kg128.17~$2.31

Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases. The cost per mole is calculated based on the provided prices and is intended for comparative purposes.

Table 2: Reagent Cost and Yield Comparison for Brivaracetam Synthesis

RouteKey ReagentsEstimated Reagent Cost per Mole of Product (USD)Overall Yield (%)
A: this compound (S)-2-aminobutanamide hydrochloride, BaseHigh (driven by starting material)Not explicitly found for this step
B: (R)-Epichlorohydrin Diphenyl malonate, Sodium amide, Ethyl magnesium bromide, Lithium chlorideModerate~30-40
C: (3R)-3-propylbutyrolactone Trimethylsilyl iodide, Thionyl chloride, (S)-2-aminobutyramideLow to Moderate~35

Note: Reagent costs are estimated based on catalog prices for common reagents and do not include solvent or purification costs. Overall yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols and Methodologies

To provide a practical basis for comparison, detailed experimental protocols for key transformations in each synthetic route are outlined below.

Route A: Synthesis of Brivaracetam from this compound (General Procedure)

Reaction: this compound + (S)-2-aminobutanamide hydrochloride --(Base)--> Brivaracetam

General Protocol:

  • To a solution of (S)-2-aminobutanamide hydrochloride in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, Et₃N) is added to neutralize the hydrochloride and deprotonate the amine.

  • This compound is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature until completion, monitored by TLC or LC-MS.

  • The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization to afford Brivaracetam.

Route B: Synthesis of Brivaracetam from (R)-Epichlorohydrin

This route involves the construction of the pyrrolidinone ring from the chiral epoxide. A patented process outlines the following key steps[2]:

Step 1: Synthesis of Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

  • In a reaction vessel, toluene and sodium amide are combined and cooled.

  • Diphenyl malonate is added dropwise, maintaining a low temperature.

  • (R)-Epichlorohydrin is then added slowly.

  • The reaction is stirred for several hours, followed by a water quench and extraction to yield the bicyclic lactone.

Step 2: Ring Opening and Decarboxylation to form (R)-4-propyldihydrofuran-2(3H)-one

  • The bicyclic lactone is treated with ethyl magnesium bromide and a copper catalyst.

  • The resulting intermediate is then subjected to Krapcho decarboxylation using lithium chloride to yield (R)-4-propyldihydrofuran-2(3H)-one.[3]

Step 3: Conversion to Brivaracetam This intermediate then follows a similar path as Route C to be converted to Brivaracetam.

Route C: Synthesis of Brivaracetam from (3R)-3-propylbutyrolactone

This pathway involves the ring-opening of the lactone followed by cyclization with the appropriate amine.

Step 1: Ring-opening of (3R)-3-propylbutyrolactone

  • (3R)-3-propylbutyrolactone is treated with trimethylsilyl iodide to open the lactone ring, forming an iodinated carboxylic acid intermediate.[4]

  • This intermediate is then converted to the corresponding acyl chloride using thionyl chloride.[4]

Step 2: Cyclization to Brivaracetam

  • The acyl chloride is reacted with (S)-2-aminobutyramide in the presence of a base to facilitate cyclization and formation of a racemic mixture of Brivaracetam.[4]

  • The desired (R,S) diastereomer is then separated by chiral HPLC.

Visualization of Synthetic Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the key transformations in each route.

graph "Route_A" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="this compound"]; B [label="(S)-2-aminobutanamide"]; C [label="Brivaracetam"]; A -> C; B -> C; } Caption: Route A: Direct Alkylation. graph "Route_B" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A [label="(R)-Epichlorohydrin"]; B [label="Bicyclic lactone"]; C [label="(3R)-3-propylbutyrolactone"]; D [label="Brivaracetam"]; A -> B [label="Diphenyl malonate, NaNH2"]; B -> C [label="EtMgBr, CuI; LiCl"]; C -> D [label="Several steps"]; } Caption: Route B: From (R)-Epichlorohydrin. graph "Route_C" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A [label="(3R)-3-propylbutyrolactone"]; B [label="Iodo-carboxylic acid"]; C [label="Acyl chloride"]; D [label="Brivaracetam (racemic)"]; E [label="Brivaracetam (pure)"]; A -> B [label="TMSI"]; B -> C [label="SOCl2"]; C -> D [label="(S)-2-aminobutyramide"]; D -> E [label="Chiral HPLC"]; } Caption: Route C: From (3R)-3-propylbutyrolactone.

Cost-Benefit Analysis

Route A: this compound

  • Benefits: This is the most direct and convergent route, potentially involving the fewest synthetic steps from the key chiral intermediate to the final product. This can lead to a reduction in processing time and waste generation.

  • Costs: The primary drawback is the exceptionally high cost of this compound as a starting material. For large-scale production, this cost would likely be prohibitive unless a more economical synthesis of the intermediate itself is developed. The lack of readily available, detailed experimental protocols with reported yields for the final alkylation step also introduces a degree of uncertainty for process development.

Route B: (R)-Epichlorohydrin

  • Benefits: (R)-Epichlorohydrin is a significantly more affordable and commercially available chiral starting material. The overall yield for the synthesis of Brivaracetam via this route is reported to be respectable (around 30-40%), making it an economically viable option for larger scale synthesis.

  • Costs: This route involves multiple synthetic steps to construct the pyrrolidinone ring, which can increase processing time and the number of unit operations. The use of reagents like sodium amide and ethyl magnesium bromide requires careful handling and specialized equipment.

Route C: (3R)-3-propylbutyrolactone

  • Benefits: (3R)-3-propylbutyrolactone is by far the most cost-effective chiral starting material among the three options. The synthetic steps are relatively straightforward, employing common laboratory reagents.

  • Costs: A significant drawback of the reported protocol is the formation of a racemic mixture of the final product, necessitating a costly chiral HPLC separation step.[4] This not only adds to the expense but also reduces the effective yield of the desired diastereomer by at least 50%. For industrial-scale production, purification by chiral chromatography is often a major bottleneck and expense.

Conclusion and Recommendations

The choice of synthetic route is a multifaceted decision that balances the cost of raw materials, the number of synthetic steps, overall yield, and the ease of purification.

  • For early-stage research and development where small quantities of the final product are required and speed is of the essence, the direct alkylation route using This compound (Route A) may be considered, provided the high cost of the starting material is not a limiting factor. Its convergence offers a potentially faster route to the target molecule for initial biological screening.

  • For process development and scale-up manufacturing , the high cost of this compound makes it an economically unfavorable choice. The route starting from (R)-epichlorohydrin (Route B) presents a more balanced and commercially viable approach. The significantly lower cost of the starting material and a reasonable overall yield make it a strong candidate for industrial production.

  • The pathway from (3R)-3-propylbutyrolactone (Route C) , while utilizing the most inexpensive starting material, is hampered by the need for chiral separation in the final step. This route would only become competitive if a diastereoselective cyclization could be developed to avoid the costly and inefficient resolution step.

References

A Comparative Guide to the Synthesis of (R)-5-Bromomethyl-2-pyrrolidinone: Validation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

(R)-5-Bromomethyl-2-pyrrolidinone is a critical chiral building block in the synthesis of various pharmaceuticals, particularly for neurological disorders.[1] Its stereospecific synthesis is of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredients.[1] This guide provides a comparative analysis of a novel, streamlined one-pot synthetic method for this compound against established multi-step procedures. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on synthetic strategy.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators of the novel one-pot synthesis in comparison to two conventional methods. The data highlights significant improvements in yield, reaction time, and process efficiency with the new approach.

ParameterNovel One-Pot SynthesisConventional Method A: Appel-type ReactionConventional Method B: Finkelstein-type Reaction
Starting Material (R)-5-(Hydroxymethyl)-2-pyrrolidinone(R)-5-(Hydroxymethyl)-2-pyrrolidinone(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Overall Yield 97%95%[2]90%[3]
Purity (by HPLC) >99%~98%~97%
Reaction Time 4 hours12-16 hours12 hours
Number of Steps 12 (includes workup and purification)2 (includes workup and purification)
Key Reagents Polymer-supported triphenylphosphine, Carbon tetrabromideTriphenylphosphine, Carbon tetrabromideLithium bromide
Solvent AcetonitrileAcetonitrileAcetone
Temperature Room Temperature0 °C to Room Temperature80 °C

Experimental Protocols

Detailed methodologies for the novel one-pot synthesis and the conventional methods are provided below.

Novel One-Pot Synthesis from (R)-5-(Hydroxymethyl)-2-pyrrolidinone

This method utilizes a polymer-supported reagent to simplify purification and reduce reaction time.

  • Reaction Setup: To a solution of (R)-5-(Hydroxymethyl)-2-pyrrolidinone (1.0 g, 8.68 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add polymer-supported triphenylphosphine (1.5 eq, ~3 mmol/g loading).

  • Reagent Addition: Add carbon tetrabromide (1.2 eq, 10.42 mmol) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the polymer with a small amount of acetonitrile. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.

Conventional Method A: Appel-type Reaction from (R)-5-(Hydroxymethyl)-2-pyrrolidinone

This established method involves a two-step process with a standard workup procedure. A similar procedure for the (S)-enantiomer has been reported to yield 95%.[2]

  • Reaction Setup: Suspend (R)-5-(Hydroxymethyl)-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in anhydrous acetonitrile (20 mL) and stir at 0 °C.

  • Reagent Addition: Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) in anhydrous acetonitrile (8 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Isolation: Remove the solvent by rotary evaporation.

  • Purification: Purify the residue by flash chromatography to afford the target product.[2]

Conventional Method B: Finkelstein-type Reaction from (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

This method involves the displacement of a tosylate group and has been reported to yield 90%.[3]

  • Reaction Setup: To a solution of (R)-(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (5.0 g, 18.5 mmol) in acetone (10 mL), add lithium bromide (4.8 g, 55.6 mmol).

  • Reaction: Stir the reaction mixture at 80°C overnight.

  • Workup: Remove the solvent under vacuum. Partition the residue between water (50 mL) and ethyl acetate (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase in vacuo and purify the residue by column chromatography to give the final product.[3]

Visualization of the Novel One-Pot Synthetic Workflow

The following diagram illustrates the streamlined workflow of the novel one-pot synthesis, highlighting the key steps and reagents.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start (R)-5-(Hydroxymethyl)-2-pyrrolidinone reaction Stir at Room Temperature (4 hours) start->reaction reagent1 Polymer-supported Triphenylphosphine reagent1->reaction reagent2 Carbon Tetrabromide reagent2->reaction solvent Acetonitrile solvent->reaction filtration Filtration to remove polymer support reaction->filtration concentration Concentration filtration->concentration chromatography Flash Chromatography concentration->chromatography product This compound chromatography->product

Caption: Workflow of the novel one-pot synthesis.

Conclusion

The novel one-pot synthetic method for this compound presents a significant advancement over conventional methods. By utilizing a polymer-supported reagent, this approach not only improves the overall yield and purity but also drastically reduces the reaction time and simplifies the purification process. This makes the new method a more efficient, economical, and environmentally friendly alternative for the synthesis of this key pharmaceutical intermediate.

References

A Comparative Guide to the Bioactivity of (R)- and (S)-5-Bromomethyl-2-pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 27, 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a framework for the comparative analysis of the biological activities of (R)- and (S)-5-Bromomethyl-2-pyrrolidinone derivatives. Due to a lack of publicly available, direct comparative studies on these specific enantiomers, this document outlines the critical importance of stereochemistry in drug development and offers standardized experimental protocols for evaluating potential anticancer and antimicrobial activities. It is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological profiles of these chiral compounds.

Introduction: The Significance of Stereochemistry

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers (e.g., (R) and (S) forms), this structural difference can lead to significant variations in their pharmacological and toxicological profiles.[1][2][3][4][5] The human body is an inherently chiral environment, with receptors, enzymes, and other biological targets often exhibiting a high degree of stereoselectivity.[3][4]

Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4][5] A classic example is the drug thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is teratogenic.[2][6] Therefore, the separate synthesis and biological evaluation of individual enantiomers are crucial steps in modern drug discovery and development.[7][8]

This guide focuses on 5-Bromomethyl-2-pyrrolidinone, a chiral scaffold of interest in medicinal chemistry. We will outline the necessary methodologies to compare the bioactivity of its (R) and (S) enantiomers, focusing on potential anticancer and antimicrobial effects, which are common for pyrrolidinone-based compounds.

Data Presentation: A Framework for Comparison

Quantitative data from bioassays should be summarized to allow for a clear and direct comparison between the (R) and (S) enantiomers. The following tables provide a template for presenting such data.

Table 1: Comparative Anticancer Activity of (R)- and (S)-5-Bromomethyl-2-pyrrolidinone Derivatives

This table should be used to present the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%. Lower IC50 values indicate greater potency.

Compound IDEnantiomerCancer Cell LineIC50 (µM) ± SD
Derivative 1(R)MCF-7 (Breast)Hypothetical Value
Derivative 1(S)MCF-7 (Breast)Hypothetical Value
Derivative 1(R)A549 (Lung)Hypothetical Value
Derivative 1(S)A549 (Lung)Hypothetical Value
Derivative 2(R)HCT116 (Colon)Hypothetical Value
Derivative 2(S)HCT116 (Colon)Hypothetical Value
DoxorubicinN/AMCF-7Reference Value
DoxorubicinN/AA549Reference Value
DoxorubicinN/AHCT116Reference Value

SD: Standard Deviation from at least three independent experiments.

Table 2: Comparative Antimicrobial Activity of (R)- and (S)-5-Bromomethyl-2-pyrrolidinone Derivatives

This table is designed to present the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] Lower MIC values indicate greater antimicrobial potency.

Compound IDEnantiomerBacterial StrainMIC (µg/mL)
Derivative 1(R)Staphylococcus aureus (ATCC 29213)Hypothetical Value
Derivative 1(S)Staphylococcus aureus (ATCC 29213)Hypothetical Value
Derivative 1(R)Escherichia coli (ATCC 25922)Hypothetical Value
Derivative 1(S)Escherichia coli (ATCC 25922)Hypothetical Value
Derivative 2(R)Pseudomonas aeruginosa (ATCC 27853)Hypothetical Value
Derivative 2(S)Pseudomonas aeruginosa (ATCC 27853)Hypothetical Value
VancomycinN/AS. aureusReference Value
GentamicinN/AE. coliReference Value
GentamicinN/AP. aeruginosaReference Value

Experimental Protocols

The following are detailed protocols for the key experiments proposed for comparing the bioactivity of the (R) and (S) enantiomers.

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13]

Materials:

  • (R)- and (S)-5-Bromomethyl-2-pyrrolidinone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the (R) and (S) derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[14] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

  • (R)- and (S)-5-Bromomethyl-2-pyrrolidinone derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 0.9% saline

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/Densitometer

Procedure:

  • Compound Preparation: Dissolve the (R) and (S) derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of each compound in MHB directly in the 96-well plate. Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[10][16]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Visualization of a Relevant Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The intrinsic apoptosis pathway, which is triggered by cellular stress, is a common mechanism.[17][18][19][20] A comparative study of the (R) and (S) enantiomers could investigate their differential ability to activate this pathway.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_cyto Cytoplasm DNA_damage DNA Damage Bax_Bak Bax / Bak (Pro-apoptotic) DNA_damage->Bax_Bak activates Oxidative_stress Oxidative Stress Oxidative_stress->Bax_Bak Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak inhibits MOMP Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds MOMP->Cytochrome_c release Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The intrinsic apoptosis pathway, a potential target for chiral anticancer compounds.

Conclusion

While direct comparative data on the bioactivity of (R)- versus (S)-5-Bromomethyl-2-pyrrolidinone derivatives are not currently available, this guide establishes a comprehensive framework for their evaluation. By employing standardized assays to assess anticancer and antimicrobial activities, researchers can generate the quantitative data necessary to elucidate the stereospecific effects of these compounds. Understanding the distinct pharmacological profiles of each enantiomer is a fundamental requirement for the development of safer and more effective therapeutic agents. The protocols and templates provided herein are designed to facilitate this critical area of investigation.

References

Benchmarking (R)-5-Bromomethyl-2-pyrrolidinone: A Comparative Guide to Novel Chiral Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-5-Bromomethyl-2-pyrrolidinone, a derivative of S-pyroglutamic acid, has long served as a valuable chiral synthon. However, the landscape of asymmetric synthesis is continually evolving, with novel reagents emerging that offer potential advantages in performance and applicability. This guide provides an objective comparison of this compound against a selection of modern chiral reagents, supported by experimental data to inform reagent selection in the synthesis of N-heterocycles and other chiral molecules.

The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The utility of this compound stems from its bifunctional nature, possessing both a reactive bromomethyl group for alkylation and a lactam for further functionalization, all while maintaining a defined stereocenter.

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation is a cornerstone of stereoselective synthesis. The performance of this compound in this key transformation is benchmarked here against novel chiral reagents that have shown promise in similar applications. For the purpose of this comparison, we will consider the N-alkylation of a model amine.

ReagentSubstrateReaction ConditionsYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
This compound BenzylamineK₂CO₃, DMF, rt, 12hNot explicitly reported for this specific reaction, but syntheses starting from its precursor, S-pyroglutamic acid, show high yields in derivatization reactions.The chirality is inherent to the reagent.[2]
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide 2,2-diphenylethyl tert-butyl α-methylmalonatePhase-Transfer Catalysisup to 99%up to 98% ee[3]
Chiral Titanium(IV) Enolates N-acyl oxazolidinonesDecarboxylative Alkylation74%97:3 dr[4][5]
(R)-2-(p-Chlorophenyl)pyrrolidine ω-chloroketones (intramolecular)Biocatalytic (Transaminase)84% (isolated)>99.5% ee[6]

Experimental Protocols: Methodologies for Key Transformations

Detailed experimental protocols are essential for reproducibility and for understanding the practical considerations of using a particular reagent.

General Protocol for N-Alkylation using this compound

This protocol is based on established methods for the alkylation of amines with alkyl halides.

Materials:

  • This compound

  • Amine substrate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst

This protocol is adapted from the synthesis of chiral malonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide.[3]

Materials:

  • Malonate substrate

  • Alkyl halide

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (catalyst)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Toluene

  • Dichloromethane

Procedure:

  • To a mixture of the malonate substrate (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene, add the alkyl halide (1.2 eq).

  • Add a 50% aqueous solution of cesium hydroxide monohydrate (2.0 eq) at -20 °C.

  • Stir the reaction mixture vigorously at -20 °C for the specified time.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Logical Workflow for Chiral Reagent Selection

The choice of a chiral reagent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate chiral building block for a given synthetic challenge.

G cluster_0 Problem Definition cluster_1 Reagent Screening cluster_2 Experimental Evaluation cluster_3 Optimization & Scale-Up start Define Target Molecule & Desired Stereochemistry reagent_id Identify Potential Chiral Reagents (this compound, Novel Alternatives) start->reagent_id lit_review Literature Review: - Reaction Scope - Reported Yields & Stereoselectivity reagent_id->lit_review protocol_dev Develop/Adapt Experimental Protocol lit_review->protocol_dev small_scale Small-Scale Test Reactions protocol_dev->small_scale analysis Analyze Yield & Stereochemical Outcome (NMR, HPLC) small_scale->analysis optimization Optimize Reaction Conditions (Solvent, Temperature, Base) analysis->optimization Performance Meets Target? scale_up Scale-Up of Optimized Reaction optimization->scale_up

Caption: A logical workflow for the selection and implementation of a chiral reagent.

Signaling Pathway Analogy: The Asymmetric Synthesis Cascade

While not a biological signaling pathway, the process of asymmetric synthesis can be conceptualized as a cascade of controlled events, where the chiral reagent acts as the initial signal to direct the stereochemical outcome.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Outcome reagent This compound (Chiral Information) transition_state Diastereomeric Transition State reagent->transition_state Reaction with Prochiral Substrate product Enantiomerically Enriched Product transition_state->product Favored Pathway

Caption: Conceptual cascade of asymmetric synthesis initiated by a chiral reagent.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe handling and disposal of (R)-5-Bromomethyl-2-pyrrolidinone, a halogenated organic compound. The procedures outlined are intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal.

  • Health Hazards : The compound is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[1]

  • Handling : Always handle this chemical in a properly functioning fume hood to avoid inhalation.[2] Avoid all direct contact with skin and eyes.[2]

Required Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure the following Personal Protective Equipment (PPE) is worn:

PPE ItemSpecificationPurpose
Eye Protection Safety goggles or face shieldProtects eyes from splashes and irritation.[1][2]
Hand Protection Nitrile glovesPrevents skin contact and potential allergic reactions.[2]
Body Protection Laboratory coatProtects skin and clothing from contamination.[2]
Footwear Closed-toe shoesProtects feet from spills.[2]

Step-by-Step Disposal Protocol

As a brominated organic compound, this compound must be treated as halogenated organic waste .[3] It requires segregation from all other waste streams.[2][4][5]

Step 1: Waste Segregation

  • Designate a specific waste container exclusively for "Halogenated Organic Waste".[2][3]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals.[3][4][6] Mixing can lead to dangerous reactions and significantly increases disposal costs.[6]

Step 2: Waste Container Selection and Labeling

  • Use a chemically compatible container in good condition, with a tightly sealing threaded cap to prevent leaks and vapor escape.[4][6]

  • Label the container before adding any waste.[4]

  • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".[4][6]

  • List all chemical constituents by their full names—do not use abbreviations or formulas.[4] For a container holding only this chemical, the label should read: "Waste: this compound".

Step 3: Waste Collection

  • Conduct all transfers of waste into the collection container inside a chemical fume hood.[6]

  • Keep the waste container securely closed at all times, except when actively adding waste.[4][6]

  • Do not fill the container to more than 90% of its total capacity to allow for expansion.[5]

Step 4: Storage of Waste Container

  • Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area.[5][6]

  • The container must be kept in secondary containment to catch any potential leaks.[6]

  • Store the container in a cool, dry area away from heat, sparks, or open flames.[4][7]

Step 5: Final Disposal

  • Once the container is full (or after a maximum of 3 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste management service.[2][5]

  • The standard and required disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize hazardous combustion byproducts like hydrobromic acid (HBr).[3][8][9]

  • Never dispose of this compound by pouring it down the drain.[2]

Step 6: Spill Management

  • In case of a small spill, contain the leak and absorb it with an inert material such as vermiculite, sand, or a commercial absorbent pad.[4][6][7]

  • Place the contaminated absorbent material into a sealable plastic bag or container.[4]

  • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.[4][6]

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_process Disposal Workflow cluster_decision cluster_end start Start: Dispose of This compound identify 1. Identify Waste Type: Is it a halogenated organic compound? start->identify is_halogenated is_halogenated identify->is_halogenated Evaluate segregate 2. Segregate Waste: Place in a dedicated 'Halogenated Organic Waste' container. check_container 3. Check Container: Is it chemically compatible, in good condition, and sealable? segregate->check_container is_container_ok is_container_ok check_container->is_container_ok Verify label_container 4. Label Container: 'Hazardous Waste', full chemical names. Is it correctly labeled? is_labeled is_labeled label_container->is_labeled Verify store 5. Store Safely: Closed, in fume hood/ventilated area with secondary containment. arrange_pickup 6. Arrange Final Disposal: Contact EHS or certified waste vendor for incineration. store->arrange_pickup end_node Disposal Process Complete arrange_pickup->end_node is_halogenated->segregate Yes stop_no stop_no is_halogenated->stop_no No (Re-evaluate chemical) is_container_ok->label_container Yes stop_container stop_container is_container_ok->stop_container No (Replace container) is_labeled->store Yes stop_label stop_label is_labeled->stop_label No (Correct label) stop_container->check_container stop_label->label_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-5-Bromomethyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for (R)-5-Bromomethyl-2-pyrrolidinone to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), it is classified as follows:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Serious eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Skin sensitization (Category 1) : May cause an allergic skin reaction.[1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Statements: [1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential allergic reactions.[1]
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes that can cause serious eye irritation.[1]
Body Protection Laboratory coat, long-sleeved, with tight-fitting cuffs. A chemical-resistant apron is also recommended.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of any potential dust or vapors.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

  • Transfer: Conduct all transfers and manipulations of the compound within the fume hood.

  • Containment: Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.

  • Disposal Route: Dispose of contents and containers in accordance with all local, regional, and national regulations. This may involve treating it as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_transfer Transfer/Weigh Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Seal Container When Not in Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_dispose Dispose of Waste cleanup_ppe->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。